Theliatinib belongs to the 4-anilinoquinazoline class of small molecules, a known pharmacophore for developing EGFR inhibitors [1] [2]. It functions as a competitive ATP-competitive inhibitor [3].
The table below summarizes key quantitative data on its inhibitory potency:
| Assay Type | Target | Value (nM) | Context / Comparison |
|---|---|---|---|
| Enzyme Inhibition (IC₅₀) | EGFR (wild-type) | 3 nM | - |
| Enzyme Inhibition (IC₅₀) | EGFR T790M/L858R mutant | 22 nM | - |
| Enzyme Kinetics (Kᵢ) | EGFR (wild-type) | 0.05 nM | 7x more potent than gefitinib (Kᵢ=0.35 nM) [3] |
| Cellular Inhibition (IC₅₀) | EGFR Phosphorylation (A431 cells) | 7 nM | - |
| Cellular Inhibition (IC₅₀) | Cell Viability (A431 cells) | 80 nM | - |
This high potency translates from biochemical to cellular levels, effectively blocking EGFR-driven signaling and cancer cell growth [3] [4]. This compound demonstrates good kinase selectivity, primarily targeting wild-type EGFR, which is crucial for its proposed use in cancers where EGFR is overexpressed rather than mutated [5] [3].
By inhibiting EGFR at the apex of the signaling cascade, this compound effectively blocks the activation of key downstream pathways. The following diagram illustrates this signaling cascade and this compound's inhibitory action:
In vivo studies confirm this mechanism, showing that this compound treatment inhibits phosphorylation of both EGFR and its key downstream effectors, AKT and ERK, leading to tumor regression [4].
The anti-tumor efficacy of this compound and its biomarker correlation were decisively established using Patient-Derived Esophageal Cancer Xenograft (PDECX) models [5] [3]. The workflow and findings from these critical experiments are summarized below:
Key findings from this study [5] [3] include:
This compound (also known as HMPL-309 or Xiliertinib) is an investigational drug originating from Hutchison MediPharma [6] [7]. Its development status and context include:
Theliatinib was designed as an ATP-competitive antagonist of the epidermal growth factor receptor (EGFR), functioning as an epidermal growth factor receptor erbB1 antagonist [1] [2].
The following diagram illustrates the mechanism of this compound and the associated EGFR signaling pathway:
Diagram: this compound inhibits ATP-binding and tyrosine kinase activity of EGFR, blocking downstream signaling pathways that drive cancer cell proliferation and survival.
Substantial preclinical work, particularly in patient-derived esophageal cancer xenograft (PDECX) models, characterized the anti-tumor profile of this compound.
The workflow and key findings from the pivotal PDECX study are summarized below:
Diagram: Experimental workflow of the PDECX study, showing patient sample analysis, model establishment, and key efficacy findings for this compound.
Quantitative data from key preclinical experiments is summarized in the table below.
| Model/Assay | Experimental Detail | Result / Outcome |
|---|---|---|
| Enzyme Kinetics (Cell-free) | Wild-type EGFR inhibition [2] | Ki = 0.05 nM |
| Enzyme Assay (Cell-free) | EGFR T790M/L858R mutant inhibition [2] | IC₅₀ = 22 nM |
| Cell-based Assay (A431) | Inhibition of EGF-stimulated EGFR phosphorylation [2] | IC₅₀ = 0.007 μM |
| In Vivo PDECX Model | Dose-dependent anti-tumor activity [3] | Correlation with high EGFR H-score |
| In Vivo Dosing | Anti-tumor activity in tumor-bearing mice [2] | 15 mg/kg/day (oral) |
This compound advanced to a Phase I clinical trial, but development was ultimately halted.
This compound represents a case of a highly selective EGFR inhibitor with a strong preclinical rationale, particularly in tumors with EGFR overexpression. Its discontinuation highlights the challenges in translating promising preclinical data into successful clinical therapies.
Theliatinib functions as a potent ATP-competitive inhibitor of the EGFR tyrosine kinase [1]. It binds to the intracellular kinase domain of EGFR, preventing autophosphorylation and subsequent activation of downstream oncogenic signaling pathways [2] [3]. Its high selectivity helps minimize off-target effects.
The diagram below illustrates the EGFR signaling pathway and this compound's mechanism of action.
EGFR signaling pathway and this compound inhibition mechanism.
A comprehensive preclinical study evaluated this compound's efficacy in patient-derived esophageal cancer xenograft (PDECX) models [1]. Key findings are summarized below.
| PDECX Model Characteristic | Response to this compound | Notes |
|---|---|---|
| High EGFR protein expression (H score ≥ 200) | Strong antitumor activity [1] | Primary determinant of efficacy. |
| EGFR gene amplification & protein overexpression | Remarkable tumor regression [1] | Highest level of response observed. |
| High EGFR expression + PI3KCA mutation | Diminished efficacy [1] | Suggests a resistance mechanism. |
| High EGFR expression + FGFR1 overexpression | Diminished efficacy [1] | Suggests a resistance mechanism. |
| Low EGFR expression (H score = 15) | Limited efficacy [1] | Confirms EGFR-driven activity. |
This study highlighted that 71.4% (50 out of 70) of tumor samples from Chinese ESCC patients showed high EGFR expression, suggesting a large potential patient population that could benefit from EGFR-targeted therapy [1].
Here are the detailed methodologies for key experiments cited in the primary preclinical study [1].
Based on the search results, this compound (HMPL-309) has entered clinical trials. A Phase I clinical trial was initiated in China (NCT02601248) to evaluate its use in solid tumors [1]. It has been studied in patients with advanced solid tumors, including glioblastoma [5].
As of the latest information available, this compound is not yet approved by the U.S. Food and Drug Administration (FDA). The search results on recent FDA approvals through 2025 do not list this compound [6] [7] [8].
The table below consolidates the core quantitative data and experimental observations from theliatinib's preclinical studies.
| Aspect | Preclinical Findings & Characteristics |
|---|---|
| Drug Class | Novel, orally active, small-molecule EGFR TKI [1]. |
| Primary Mechanism | Highly potent, selective, ATP-competitive inhibitor of wild-type EGFR [2]. |
| Potency (Enzyme Level) | Ki of 0.05 nM against wild-type EGFR; 7x and 7.6x more potent than gefitinib and erlotinib, respectively [2]. |
| Cellular Activity | Stronger anti-tumor activity in EGFR wild-type and resistant tumors compared to 1st-generation EGFR TKIs in preclinical models [1]. |
| Key Disease Model | Patient-Derived Esophageal Cancer Xenograft (PDECX) models [2]. |
| Key Efficacy Finding | Strong antitumor activity, including tumor regression, in PDECX models with high EGFR expression [2]. |
| Predictive Biomarkers | Efficacy associated with high EGFR protein expression (H-score ≥200). Diminished efficacy in models with concurrent PIK3CA mutations or FGFR1 overexpression [2]. |
The main preclinical study for this compound utilized a series of sophisticated experiments to evaluate its efficacy and mechanism of action [2].
The study used 23 patient-derived esophageal cancer xenograft (PDECX) models established from 54 fresh tumor samples implanted into NOD-SCID mice (42.6% success rate) [2]. Key steps included:
The following diagram illustrates the experimental workflow used to evaluate this compound's anti-tumor activity and correlate it with biomarker status.
This compound acts on the EGFR signaling pathway, a key driver in many cancers. The diagram below illustrates this pathway and where this compound exerts its inhibitory effect.
The preclinical data positions this compound as a potential therapeutic for cancers dependent on wild-type EGFR signaling.
Based on these preclinical results, a Phase I clinical trial (NCT02601248) was initiated in 2012 to evaluate this compound's safety, tolerability, and preliminary efficacy in patients with advanced solid tumors [2] [1].
Theliatinib (HMPL-309) is a potent and highly selective ATP-competitive inhibitor of the wild-type Epidermal Growth Factor Receptor (EGFR) [1] [2]. The following tables summarize its key preclinical characteristics and the design of its Phase I clinical trial.
Table 1: Preclinical Biochemical and Cellular Profile of this compound
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| Ki (WT EGFR) | 0.05 nM | Cell-free enzyme assay [3] |
| IC50 (WT EGFR) | 3 nM | Cell-free assay [2] |
| IC50 (EGFR T790M/L858R) | 22 nM | Cell-free assay [2] |
| Selectivity | 50-fold greater for EGFR vs. 72 other kinases | Kinase selectivity panel [2] |
| IC50 (EGF-stimulated EGFR phosphorylation) | 0.007 μM (7 nM) | A431 cell line (epidermoid carcinoma) [2] |
| Mechanism | ATP-competitive inhibitor | Enzyme kinetics studies [3] |
Table 2: Design of the Suspended Phase I Clinical Trial (NCT02601274)
| Trial Element | Details |
|---|---|
| Status | Suspended (as of February 2019) [4] |
| Phase | I [4] |
| Design | Open-label, multicenter, dose-escalation study [4] |
| Primary Objective | Assess safety, tolerability, and pharmacokinetics [4] |
| Dosing | This compound administered orally once daily (QD) on a 28-day cycle [4] |
| Dose Escalation Cohorts | 120 mg, 160 mg, 200 mg, 220 mg, 300 mg, 400 mg, 500 mg QD [4] |
| Planned Expansion | Dose-expansion planned for patients with EGFR-positive esophageal carcinoma at 300 mg QD [4] |
The anti-tumor efficacy of this compound was extensively evaluated in patient-derived esophageal cancer xenograft (PDECX) models.
Table 3: Key Findings from PDECX Model Studies
| Finding | Experimental Detail | Implication |
|---|---|---|
| Efficacy in High EGFR | Strong antitumor activity, including tumor regression in models with high EGFR expression and/or amplification [1] [3] | Suggests a potential biomarker for patient selection. |
| Dependence on EGFR Pathway Purity | Diminished efficacy in models with PIK3CA mutations or FGFR1 overexpression, despite high EGFR [1] [3] | Indicates that co-occurring alterations in downstream (PI3K) or parallel (FGFR) pathways can confer resistance. |
| Correlation with EGFR H-Score | A general correlation was observed between the EGFR immunohistochemistry (IHC) H-score and the degree of tumor growth inhibition [2] | Supports the use of protein expression level (IHC) as a predictive tool, in addition to gene amplification. |
The logical relationship of these findings can be summarized in the following workflow:
Here are the detailed methodologies for key experiments cited in the preclinical studies.
Protocol 1: In Vitro Cell Viability Assay (CCK-8) [2]
Protocol 2: In Vivo Efficacy in PDECX Models [1] [3]
The available data is limited because the Phase I clinical trial (NCT02601274) was suspended. The search results do not provide any efficacy or safety outcomes from the clinical trial or indicate the reason for its suspension.
| Target | Kinase Type | Ki (nM) | IC₅₀ (nM) | Experimental Context |
|---|---|---|---|---|
| EGFR (Wild-Type) | Receptor tyrosine kinase | 0.05 [1] [2] [3] | 3 [1] [2] [3] | Cell-free enzyme assay |
| EGFR (L858R/T790M Mutant) | Receptor tyrosine kinase | Information not found in search results | 22 [1] [2] [3] | Cell-free enzyme assay |
Selectivity: Theliatinib demonstrates >50-fold selectivity for EGFR when tested against a panel of 72 other kinases, indicating a highly specific profile [1] [2].
This compound is an ATP-competitive inhibitor [4]. The following table compares its potency and binding affinity with first-generation EGFR TKIs, based on enzyme kinetics studies against wild-type EGFR.
| Inhibitor | Ki (nM) | IC₅₀ (nM) for EGFR |
|---|---|---|
| This compound | 0.05 [4] | 3 [4] |
| Gefitinib | 0.35 [4] | Information not found in search results |
| Erlotinib | 0.38 [4] | Information not found in search results |
The key findings on this compound's profile come from standard preclinical experimental methodologies.
This compound inhibits the EGFR signaling pathway, which is a key driver of cell proliferation and survival in certain cancers. The following diagram illustrates the core mechanism and context of its action.
This compound inhibits EGFR activation and its downstream signaling pathway.
It is important to note that, despite promising preclinical results, the clinical development of this compound has been discontinued after Phase I trials [5] [6]. A Phase I study (NCT02601248) in patients with advanced solid tumors was completed to evaluate its safety and tolerability [7].
The table below summarizes the key quantitative data on Theliatinib's activity against wild-type and mutant forms of the EGFR kinase.
| Target | Assay Type | Value | Unit | Citation |
|---|---|---|---|---|
| Wild-type EGFR | Enzyme Inhibition Constant (K𝑖) | 0.05 | nM | [1] [2] |
| Wild-type EGFR | Half Maximal Inhibitory Concentration (IC₅₀) | 3 | nM | [1] [3] [2] |
| EGFR T790M/L858R Mutant | Half Maximal Inhibitory Concentration (IC₅₀) | 22 | nM | [1] [3] [2] |
This data shows that this compound has sub-nanomolar affinity for wild-type EGFR. Its potency against the resistant T790M/L858R mutant, while lower, remains in the nanomolar range [1] [3] [2]. This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain [3].
This compound's efficacy has been validated through both in vitro (lab-based) and in vivo (animal model) experiments.
This protocol measures the compound's ability to inhibit the growth of cancer cells.
These models involve implanting human patient tumors into immunodeficient mice to better predict clinical response.
The following diagram illustrates the logical relationship and workflow for these key experiments.
> Experimental workflow for evaluating this compound's efficacy, from in vitro assays to in vivo models.
To understand how this compound works, it's helpful to see the pathway it inhibits. The following diagram outlines the core EGFR signaling pathway and the point of inhibition.
> Simplified EGFR signaling pathway, showing this compound's point of inhibition at the tyrosine kinase domain.
Theliatinib was developed as a novel, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1].
Table 1: Biochemical and Cellular Potency of this compound
| Target / Assay | Measurement Type | Value | Context / Comparison |
|---|---|---|---|
| WT EGFR (Cell-free) | Ki (Inhibition Constant) | 0.05 nM | 7x more potent than erlotinib/gefitinib (Ki 0.35/0.38 nM) [1] |
| WT EGFR (Cell-free) | IC50 | 3 nM | --- |
| EGFR T790M/L858R Mutant | IC50 | 22 nM | --- |
| EGFR Phosphorylation (A431 cells) | IC50 | 0.007 μM | EGF-stimulated [2] |
| Kinase Selectivity | --- | 50-fold greater selectivity for EGFR vs. 72 other kinases [2] | --- |
Table 2: Summary of Key Preclinical In Vivo Findings
| Aspect | Findings |
|---|---|
| Research Model | Patient-derived esophageal cancer xenograft (PDECX) models [3] [1] |
| Overall Efficacy | Dose-dependent antitumor activity; strong correlation between EGFR expression (H-score) and tumor growth inhibition [2] [1] |
| High EGFR Expression | Strong antitumor activity in PDECX models with high EGFR expression; remarkable tumor regression in models with both EGFR gene amplification and protein overexpression [3] [1] |
| Notable Result | 75% tumor shrinkage in the PDECX 1T0950 model at 15 mg/kg/day for 21 days [4] |
| Resistance Factors | Diminished efficacy in models with co-occurring PIK3CA mutations or FGFR1 overexpression despite high EGFR expression [3] [1] |
Here are the methodologies for core experiments establishing this compound's efficacy.
This protocol measures the inhibitory effect of this compound on cancer cell proliferation [2] [4].
This protocol evaluates the antitumor activity of this compound in animal models [3] [4].
The following diagram synthesizes the key findings on this compound's mechanism of action and identified resistance pathways from the preclinical studies.
This compound inhibits wild-type EGFR to block tumor growth, but resistance can arise from parallel pathway activation.
This compound entered clinical trials, but its development did not proceed beyond Phase I.
Theliatinib exhibits high potency and selectivity for EGFR. The table below summarizes its key biochemical profile:
| Target | Ki (nM) | IC₅₀ (nM) | Type | Selectivity Note |
|---|---|---|---|---|
| EGFR (Wild Type) | 0.05 [1] [2] | 3 [1] [3] | ATP-competitive inhibitor [4] | >50-fold selectivity over other kinases [5] |
| EGFR (L858R/T790M Mutant) | Not Reported | 22 [1] [3] | - | - |
This compound demonstrates greater potency compared to first-generation EGFR inhibitors like erlotinib (Ki = 0.38 nM) and gefitinib (Ki = 0.35 nM) [4].
This compound is an orally active, ATP-competitive inhibitor that binds to the kinase domain of EGFR, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways [1] [4].
This compound inhibits EGFR signaling by competitively binding to the ATP-binding site, preventing the receptor autophosphorylation required to activate downstream oncogenic pathways.
The anti-tumor efficacy of this compound has been characterized in various experimental models, with detailed protocols as follows.
This protocol is used to assess the inhibitory effect of this compound on cancer cell proliferation [1].
This protocol evaluates the anti-tumor activity of this compound in patient-derived xenograft (PDX) models that closely mimic human tumors [1] [4].
Theliatinib (also known as Xiliertinib, HMPL-309) is a potent, ATP-competitive, and highly selective oral inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1] [2] [3]. Its core properties are summarized in the table below.
| Property | Description |
|---|---|
| CAS Number | 1353644-70-8 [1] [4] [5] |
| Molecular Formula | C₂₅H₂₆N₆O₂ [1] [4] [5] |
| Molecular Weight | 442.51 g/mol [1] [2] |
| Chemical Name | (3aR,6aR)-N-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide [4] [5] |
| Originator | Hutchison MediPharma [4] |
| Highest Development Phase | Phase I (for esophageal cancer and solid tumors) [4] [3] |
This compound exhibits high potency and selectivity, as detailed in the following quantitative data.
| Target | Assay Type | Value |
|---|---|---|
| EGFR (Wild Type) | Ki (Enzyme) | 0.05 nM [1] [5] [2] |
| EGFR (Wild Type) | IC₅₀ (Enzyme) | 3 nM [1] [5] [2] |
| EGFR T790M/L858R Mutant | IC₅₀ (Enzyme) | 22 nM [1] [5] [2] |
| Kinase Selectivity | Selectivity over 72 other kinases | >50-fold [1] [2] |
The following diagram illustrates the core mechanism of action of this compound and its functional consequences in cancer cells.
This compound is an ATP-competitive inhibitor that binds to EGFR, blocking downstream signaling pathways and leading to anti-tumor effects.
Preclinical studies have highlighted this compound's potential, especially in esophageal cancer (EC).
A key finding from the research is that response to this compound is associated with specific tumor biomarkers, as summarized below.
| Biomarker Status | Response to this compound |
|---|---|
| High EGFR protein expression (H-score ≥ 200) [3] [6] | Strong antitumor activity [3] [6] |
| EGFR gene amplification [3] [6] | Remarkable tumor regression [3] [6] |
| PIK3CA mutation or FGFR1 overexpression [3] [6] | Diminished efficacy [3] [6] |
| Low EGFR expression [3] [6] | Reduced or absent activity [3] [6] |
For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies from the literature.
Cell Viability Assay (CCK-8) [5] [2]
In Vivo Efficacy Study in PDX Models [1] [5] [3]
This compound has been investigated as a potential treatment for advanced solid tumors, with a notable focus on esophageal cancer (EC) where a high percentage of tumors (71.4% in one Chinese patient cohort) overexpress EGFR [3] [6]. Its development appears to be targeted at tumors with wild-type EGFR activation driven by overexpression or gene amplification, rather than classic EGFR mutations seen in lung cancer [2] [3].
A search of clinical trial registries (as referenced by DrugBank, ID: DB21453) indicates that a Phase I study of this compound (NCT02601274) has been conducted, but no recent results or progression to later phases were identified in the current search [7].
The trial was conducted in two distinct stages to first find a safe dosage and then gather more focused efficacy data.
The workflow of the clinical study design is outlined below.
The decision to move this compound into human trials was supported by promising preclinical data. As reported in earlier announcements and research, this compound was characterized as a novel, orally active, and highly selective inhibitor of the epidermal growth factor receptor (EGFR), including the wild-type and resistant forms [2] [3].
The table below summarizes key preclinical findings that supported the clinical trial initiation.
| Preclinical Parameter | Finding for this compound |
|---|---|
| Target | EGFR (wild-type and resistant forms) [2] [3] |
| Potency (Enzyme Ki) | 0.05 nM (more potent than erlotinib/gefitinib) [3] |
| Key Preclinical Model | Patient-derived esophageal cancer xenografts (PDECX) [3] |
| Efficacy in Models | Strong anti-tumor activity, incl. tumor regression in high-EGFR models [3] |
Based on the available information, the clinical development status of this compound is unclear. The government-validated database for the Phase I trial (NCT02601274) listed its status as "Suspended" as of February 2019 [1]. No results from this human study have been published in the searched literature. This suggests that while the trial was initiated, its progress was halted, and this compound may not be under active clinical development at this time.
This compound (also known as Xiliertinib, HMPL-309) is a small molecule drug classified as an epidermal growth factor receptor (EGFR) antagonist [1]. It specifically functions as an EGFR (erbB1) antagonist [1]. As of November 2025, its highest reported development phase was Phase 1, and its status is listed as Discontinued [1]. It was previously under investigation for locally advanced malignant solid neoplasms [1].
Patient-Derived Xenograft (PDX) Models are created by transplanting tissue from a patient's tumor directly into an immunodeficient mouse. These models are crucial in oncology research because they better preserve the heterogeneity and biological characteristics of the original human tumor compared to traditional cell line models, making them more predictive for studying drug efficacy and cancer biology [2] [3] [4].
PDX models are particularly valuable for preclinical testing of EGFR-targeted agents like this compound. The table below summarizes key use-cases:
| Application | Utility in EGFR Drug Development |
|---|---|
| Personalized Cancer Treatment Planning | Test this compound efficacy on a specific patient's tumor graft before clinical administration; helps identify likely responders [2]. |
| Accelerated Drug Development | Screen this compound across a panel of PDX models with diverse genetic backgrounds to identify promising candidates and optimize dosing [2]. |
| Biomarker Discovery & Validation | Analyze tumor tissues post-theliatinib treatment to identify molecular signatures (e.g., EGFR mutations) predictive of response or resistance [2]. |
| Studying Tumor Evolution & Resistance | Monitor how tumors evolve under this compound treatment pressure, uncovering mechanisms of acquired resistance (e.g., secondary mutations) [2]. |
A critical consideration when using PDX models is tumor heterogeneity. A 2024 study in Nature Communications highlighted that a significant genomic bottleneck can occur during PDX establishment, often resulting in monoclonal or oligoclonal models that may not fully capture the diversity of the original patient tumor [4]. Therefore, to accurately represent a tumor's complexity and improve the predictive power of therapy response studies, it is recommended to establish PDXs from multiple regions of a primary tumor [4].
This protocol provides a step-by-step methodology for assessing the efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) PDX models, based on established practices [2] [4].
The experimental process begins with model establishment from a patient's NSCLC tumor and progresses through drug treatment and data analysis. The following diagram illustrates the key stages from tumor implantation to final assessment.
Volume = (Length × Width²) / 2. Monitor mouse body weight simultaneously as an indicator of overall health and compound toxicity.After the treatment period, euthanize the mice and collect tumors for analysis.
TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for the treatment and control groups, respectively.The quantitative data collected from the study should be systematically compiled for clear interpretation. The following table outlines key metrics and their significance.
| Metric | Measurement Method | Interpretation & Significance |
|---|---|---|
| Tumor Growth Inhibition (TGI) | Caliper measurements & formula | Primary efficacy endpoint. >50% is typically considered significant anti-tumor activity. |
| Body Weight Change | Daily/Weekly weighing | Indicator of systemic toxicity. A drop >20% may warrant dose modification. |
| p-EGFR and p-ERK Levels | Western Blot | Pharmacodynamic biomarker confirming successful target engagement and pathway inhibition [5]. |
| EGFR Mutation Status | Whole Exome Sequencing | Predictive biomarker. Helps correlate drug response with specific genetic alterations [5]. |
Theliatinib (HMPL-309) is a novel, highly potent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). The following tables summarize its key characteristics and preclinical efficacy data from PDX models.
Table 1: this compound Biochemical and Cellular Profile [1] [2] [3]
| Property | Description / Value |
|---|---|
| Molecular Target | EGFR (wild-type) |
| Mechanism of Action | Potent and highly selective EGFR tyrosine kinase inhibitor |
| Inhibition Constant (Ki) | 0.05 nM (wild-type EGFR) |
| IC50 (EGFR) | 3 nM |
| IC50 (EGFR L858R/T790M) | 22 nM |
| Relative Potency | 5-10 times more potent than erlotinib and gefitinib against wild-type EGFR |
| Primary Indication | Esophageal cancer (Solid tumors under investigation) |
Table 2: Summary of this compound Efficacy in Esophageal Cancer PDX Models [1] [2]
| PDX Model Characteristic | This compound Treatment Response | Key Observations |
|---|---|---|
| High EGFR protein expression (H-score > 250) & gene amplification | Significant tumor regression (>30% decrease in volume) | Strongest antitumor activity observed. |
| High EGFR protein expression (H-score > 250) without gene amplification | High tumor growth inhibition (TGI: 67% - 100%) | Efficacy correlates with EGFR protein levels. |
| Low EGFR protein expression (H-score < 200) | Non-significant tumor growth inhibition | Confirms EGFR-dependence of this compound's effect. |
| Co-occurrence of PIK3CA mutation, FGFR1 overexpression, or PTEN deletion | Reduced antitumor efficacy | Suggests potential resistance mechanisms. |
The general workflow for establishing and utilizing PDX models, as applied in this compound studies, is outlined below. This workflow illustrates the key stages from tumor implantation to drug efficacy testing [1] [4].
The this compound PDX studies employed several key techniques to establish the models and evaluate the drug's efficacy and mechanism of action [1].
PDX Model Establishment: The models were generated by subcutaneously implanting fresh esophageal cancer tumor tissues into NOD-SCID mice. Models that grew successfully were serially passaged. For drug efficacy studies, later passages (F3 and beyond) were used to ensure model stability. The histology and molecular characteristics of the PDX models were confirmed to closely mirror the original patient tumors [1] [4].
EGFR Status Assessment: Patient tumors and corresponding PDX models were characterized for EGFR status using multiple methods. Immunohistochemistry (IHC) was used to evaluate EGFR protein expression levels, reported as an H-score. Quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH) were used to detect EGFR gene copy number gain and amplification, respectively [1].
Genetic Sequencing: DNA from tumor samples was sequenced using Sanger sequencing to identify hot-spot mutations in key genes, including EGFR, PIK3CA, K-Ras, and B-Raf [1].
In Vivo Efficacy Study Design: Mice bearing established PDX tumors were randomized into treatment groups. This compound was administered orally (e.g., 2 mg/kg, 5 mg/kg, 15 mg/kg) once daily for 21 days. Tumor volumes and body weights were measured regularly. Tumor Growth Inhibition (TGI) was calculated, and statistical significance was assessed (p < 0.05) [1] [3].
Key Biomarkers for Patient Stratification: The studies indicate that high EGFR protein expression (H-score ≥ 200) is a primary predictive biomarker for this compound response. EGFR gene amplification identifies a subset of patients with the highest potential for tumor regression. It is also critical to profile resistance markers such as PIK3CA mutations and FGFR1 overexpression, as their presence can diminish this compound's efficacy [1] [2].
Advantages of the PDX Model: Using PDX models that have been molecularly characterized for EGFR pathway components provides a highly clinically relevant system for evaluating this compound. These models maintain the heterogeneity and biological characteristics of the original tumors, leading to more translatable results [1] [4].
Protocol Consideration: The successful engraftment and growth of PDX models are highly dependent on the tumor type and the immune-deficient mouse strain used. NOD-SCID or more severely immunocompromised strains (like NSG) are often necessary for reliable engraftment of human tumor tissues [4].
It is important to note that while the search results confirm the use of PDX models and detail this compound's efficacy, they do not contain a complete, step-by-step laboratory protocol covering every reagent, dilution, and surgical procedure. Furthermore, the clinical development status of this compound for esophageal cancer is not clarified in the available search results.
This compound (HMPL-309) is a novel, orally active, and highly potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2] [3]. It was designed to target wild-type EGFR or tumors resistant to earlier generations of EGFR inhibitors [4] [2]. The table below summarizes its key characteristics.
| Property | Description |
|---|---|
| Molecular Weight | 442.51 g/mol [3] |
| Chemical Formula | C~25~H~26~N~6~O~2~ [3] |
| CAS Number | 1353644-70-8 [3] |
| Primary Mechanism | Potent, ATP-competitive EGFR tyrosine kinase inhibitor [5] |
| Key In Vitro Potency | IC~50~ of 3 nM (EGFR WT); IC~50~ of 22 nM (EGFR T790M/L858R mutant); K~i~ of 0.05 nM (EGFR WT) [5] [3] |
Much of the available in vivo data comes from a 2017 preclinical study investigating this compound's efficacy in patient-derived esophageal cancer xenograft (PDECX) models [5].
Based on the published research, here is a detailed protocol for assessing this compound's efficacy in a xenograft model [5].
Model Generation:
Tumor Characterization:
Group Allocation and Dosing:
Data Analysis:
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and the workflow of the in vivo experiment.
Epidermal Growth Factor Receptor (EGFR) has been identified as a viable therapeutic target in Esophageal Cancer (EC), particularly in squamous cell carcinoma (ESCC) which is prevalent in China. Research indicates that over 50% of EC patients exhibit EGFR overexpression, which is frequently associated with poor prognosis [1]. Unlike in colorectal or lung cancers, K-Ras mutations are quite rare in EC, suggesting that the EGFR pathway may be a more straightforward therapeutic target without common downstream resistance mutations [2] [1]. However, early clinical trials with first-generation EGFR inhibitors (gefitinib, erlotinib) yielded disappointing results in unselected EC populations, highlighting the critical need for predictive biomarkers and more potent inhibitors specifically effective against wild-type EGFR [2] [1].
Theliatinib is a novel, highly potent, and selective small molecule inhibitor of wild-type EGFR. Its development addresses the limitations of earlier EGFR inhibitors by demonstrating 7-10 times greater potency than gefitinib or erlotinib at the enzyme level, with a Ki value of 0.05 nM against wild-type EGFR [2] [1]. This enhanced binding affinity and slower dissociation rate from the EGFR kinase domain makes it more difficult for ATP to displace the inhibitor, potentially resulting in superior target engagement and antitumor activity in tumors driven by wild-type EGFR activation through gene amplification or protein overexpression [3].
This compound has undergone comprehensive biochemical characterization to establish its potency and selectivity profile. The table below summarizes key biochemical parameters compared to earlier generation EGFR inhibitors:
Table 1: Biochemical Profiling of this compound
| Parameter | This compound | Gefitinib | Erlotinib |
|---|---|---|---|
| Ki (Wild-type EGFR) | 0.05 nM [2] [1] | 0.35 nM [2] | 0.38 nM [2] |
| IC₅₀ (Wild-type EGFR) | 3 nM [2] [3] | Information Missing | Information Missing |
| IC₅₀ (EGFR T790M/L858R) | 22 nM [2] [3] | Information Missing | Information Missing |
| Selectivity | 50-fold greater for EGFR vs. 72 other kinases [3] | Information Missing | Information Missing |
In cellular assays, this compound demonstrated potent inhibition of EGF-stimulated EGFR phosphorylation in A431 cells with an IC₅₀ of 0.007 μM. It also effectively inhibited cell survival in tumor cell lines with wild-type EGFR (A431, H292, FaDu cells) [3]. This compound functions as an ATP-competitive inhibitor of EGFR, similar to gefitinib and erlotinib, but with significantly higher binding affinity [2].
The anti-tumor efficacy of this compound was systematically evaluated in a panel of Patient-Derived Esophageal Cancer Xenograft (PDECX) models established from Chinese EC patients [2]. These models preserved the histological and molecular characteristics of the original patient tumors, providing a clinically relevant platform for drug evaluation [2].
The studies revealed a strong correlation between EGFR protein expression levels (measured by immunohistochemical H-score) and this compound's anti-tumor activity [2] [1]. The table below summarizes the efficacy outcomes across PDECX models with varying EGFR expression levels and molecular characteristics:
Table 2: Efficacy of this compound in PDECX Models with Different Molecular Profiles
| Molecular Profile of PDECX Model | EGFR IHC H-score | EGFR GCN by qPCR | Additional Alterations | This compound Efficacy |
|---|---|---|---|---|
| EGFR amp + EGFR overexp [2] | ~290-300 | 11.7-27.4 (Amplified) | None | Tumor regression (>30% decrease in volume) |
| EGFR overexp only [2] [1] | >250 (High) | 1.6-2.3 (Not amplified) | None | High TGI (67%-100% tumor growth inhibition) |
| EGFR overexp + PI3KCA mutation [2] | 300 (High) | 1.1 (Not amplified) | PIK3CA E542K | Diminished efficacy |
| EGFR overexp + FGFR1 overexp [2] | High | Not amplified | FGFR1 overexpression | Diminished efficacy |
| Low EGFR expression [2] [1] | <200 (Low) | 0.8 (Not amplified) | None | Not significant (Minimal growth inhibition) |
These findings establish that this compound demonstrates the most robust antitumor activity in PDECX models with high EGFR protein expression, with particularly remarkable tumor regression observed in models with both EGFR gene amplification and protein overexpression [2]. However, the presence of concurrent molecular alterations, such as PIK3CA mutations or FGFR1 overexpression, can diminish its efficacy, highlighting the importance of comprehensive biomarker profiling [2].
Purpose: To generate clinically relevant preclinical models that recapitulate the molecular heterogeneity of human esophageal cancer for therapeutic efficacy studies [2].
Materials and Methods:
Key Observations:
Purpose: To characterize EGFR status and identify co-existing genetic alterations that may influence response to therapy [2].
Immunohistochemistry (IHC) Protocol for EGFR Protein Expression:
Fluorescence In Situ Hybridization (FISH) for EGFR Gene Amplification:
Gene Mutation Analysis:
Purpose: To evaluate the antitumor efficacy of this compound in established PDECX models and correlate response with molecular profiles [2].
Study Design:
Endpoint Measurements:
Statistical Analysis:
Research with this compound has identified several potential resistance mechanisms that may limit its efficacy as a single agent. The presence of PIK3CA mutations (e.g., E542K) or FGFR1 overexpression alongside high EGFR expression has been shown to diminish the anti-tumor activity of this compound in PDECX models [2]. These findings suggest that compensatory signaling through alternative pathways can bypass EGFR dependence, providing a rationale for combination therapies.
The following diagram illustrates the EGFR signaling pathway and potential resistance mechanisms identified in esophageal cancer models:
This mechanistic understanding provides a foundation for rational combination strategies that could enhance this compound's efficacy by addressing these resistance pathways.
According to the most recent data available in the search results, this compound had reached Phase I clinical trials in China (NCT02601248) as of 2017 [2] [1]. However, more recent drug databases indicate that this compound's development status is currently listed as "Discontinued" in Phase 1 [4]. This suggests that clinical development may not have progressed beyond initial human trials, though the precise reasons for discontinuation are not provided in the search results.
It is noteworthy that while this compound appears to have limited clinical development, research into EGFR as a target in esophageal cancer continues, with a greater recent emphasis on immunotherapy approaches. The 2025 ESMO and NCCN guideline updates now include recommendations for immune checkpoint inhibitors (tislelizumab, nivolumab) in advanced esophageal squamous cell carcinoma, reflecting a significant shift in the therapeutic landscape [5] [6].
The comprehensive preclinical evaluation of this compound in patient-derived esophageal cancer models provides valuable insights into EGFR-targeted therapy in this malignancy. The data demonstrate that proper patient selection based on EGFR protein expression levels is critical for identifying populations most likely to benefit from EGFR inhibition. This compound's enhanced potency against wild-type EGFR represented a significant pharmacological advancement over earlier generation inhibitors. While its clinical development appears limited, the mechanistic understanding gained from these studies, particularly regarding primary and acquired resistance, continues to inform drug development strategies for esophageal cancer.
The efficacy of theliatinib was evaluated using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which closely recapitulate the histology and genetics of original human tumors [1] [2].
This compound showed promising antitumor activity in models with high EGFR expression. The following table summarizes the efficacy outcomes and associated biomarkers from the PDECX studies.
| Model Characteristic | Response to this compound |
|---|---|
| High EGFR Expression | Strong antitumor activity [1] [3] |
| EGFR Gene Amplification + Protein Overexpression | Remarkable tumor regression in two models [1] [3] |
| High EGFR with PI3KCA Mutation or FGFR1 Overexpression | Diminished efficacy [1] [3] |
| Low EGFR Expression | Reduced or minimal sensitivity [1] |
The diagrams below illustrate the experimental workflow for screening this compound sensitivity and the molecular basis for differential treatment responses.
Diagram 1: Experimental workflow for evaluating this compound efficacy in esophageal cancer using patient-derived models.
Diagram 2: this compound inhibits EGFR-driven pathways; high p-Akt or p-Erk can cause resistance.
This compound is a novel, highly selective EGFR tyrosine kinase inhibitor that has demonstrated potent antitumor activity in preclinical models of esophageal cancer (EC). Unlike earlier EGFR inhibitors, this compound was specifically designed with strong binding affinity for the wild-type EGFR kinase and has been shown to be 5-10 times more potent than erlotinib in enzymatic and cellular assays. This enhanced potency is particularly important for targeting tumors with wild-type EGFR activation through mechanisms such as gene amplification or protein overexpression, which are common in esophageal squamous cell carcinoma. [1]
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cellular processes including proliferation, apoptosis, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways that promote cell survival and growth. In many cancers, including esophageal carcinoma, EGFR signaling is dysregulated through overexpression, gene amplification, or mutation, making it an attractive therapeutic target. EGFR is overexpressed in 50-90% of esophageal squamous cell carcinomas and is associated with poor prognosis. [2] [3]
Fluorescence in situ hybridization (FISH) has emerged as a critical technique for identifying esophageal cancer patients most likely to benefit from this compound therapy by detecting EGFR gene amplification. This application note provides detailed protocols for FISH analysis of EGFR amplification in esophageal cancer specimens, along with comprehensive data on correlating FISH results with this compound response in both preclinical models and clinical trials. [2]
FISH is a molecular cytogenetic technique that allows for the visualization and quantification of specific DNA sequences within intact nuclei. For detecting EGFR gene amplification, FISH utilizes fluorescently labeled DNA probes that hybridize to the EGFR gene locus on chromosome 7p12. The basic principles include:
The EGFR-to-CEP7 ratio (chromosome 7 centromere) is calculated to distinguish true gene amplification from chromosomal polysomy. This ratio-based approach controls for chromosome 7 copy number variations, providing a specific measure of gene amplification independent of ploidy. [2] [4]
Table 1: Key FISH Analysis Metrics for EGFR Amplification
| Metric | Calculation Method | Interpretation Guidelines |
|---|
| EGFR Gene Copy Number | Average number of EGFR signals per nucleus | <4: Negative 4-6: Low-level gain >6: High-level amplification | | EGFR/CEP7 Ratio | (Total EGFR signals)/(Total CEP7 signals) | <2: Negative 2.0-2.5: Borderline >2.5: Amplified | | Percentage of Tumor Cells with Amplification | (Amplified cells)/(Total tumor cells)×100% | >10%: Positive for amplification 5-10%: Equivocal <5%: Negative |
The following scoring system should be applied for EGFR FISH analysis:
Calculate EGFR/CEP7 Ratio: Divide total EGFR signals by total CEP7 signals from 60 scored nuclei.
Determine Amplification Status:
Heterogeneity Assessment: If <40% of tumor cells show amplification, note as "heterogeneous amplification" in report.
Table 2: this compound Efficacy in PDECX Models Stratified by EGFR Status
| EGFR Status | Model ID | EGFR IHC H Score | EGFR GCN by qPCR | This compound Response | Tumor Regression |
|---|---|---|---|---|---|
| Amplification + Overexpression | 1T0326 | 290 | 11.7 | Strong | Remarkable regression |
| Amplification + Overexpression | 1T0950 | 280 | 27.4 | Strong | Remarkable regression |
| High Expression Only | 1T1315 | 295 | 2.3 | Moderate | Growth inhibition |
| High Expression Only | 1T0781 | 270 | 1.6 | Moderate | Growth inhibition |
| PIK3CA Mutation | 1T0472 | 300 | 1.1 | Diminished | Limited response |
| Low Expression | 1T0773 | 15 | 0.8 | Minimal | No significant effect |
The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action, which provides the therapeutic rationale for targeting amplified EGFR:
Comprehensive preclinical studies have demonstrated a strong correlation between EGFR amplification detected by FISH and response to this compound. In a panel of 9 patient-derived esophageal cancer xenograft (PDECX) models with varying EGFR expression levels, this compound exhibited remarkable tumor regression in models with both EGFR gene amplification and protein overexpression. Two models (1T0326 and 1T0950) with confirmed EGFR amplification showed exceptional sensitivity to this compound treatment, achieving significant tumor regression. The model 1T0326 had an EGFR gene copy number of 11.7 by qPCR with an IHC H score of 290, while model 1T0950 showed even higher amplification with GCN of 27.4 and H score of 280. [2]
Importantly, this compound demonstrated potent antitumor activity even in models with high EGFR protein expression without gene amplification, though the response was generally more pronounced in amplified tumors. However, the efficacy of this compound was diminished in models with concomitant molecular alterations such as PI3KCA mutations or FGFR1 overexpression, highlighting the importance of comprehensive molecular profiling beyond just EGFR status. These findings suggest that this compound could potentially benefit EC patients with high EGFR protein expression without mutations or aberrant activities of associated factors. [2]
Phase I clinical trials of this compound have provided initial clinical validation for FISH as a predictive biomarker. In a Phase I trial presented at the CSCO Annual Meeting, this compound was evaluated in patients with solid tumors, with a focus on esophageal cancer. The trial established that a dose of 300mg QD or more was sufficient to inhibit EGFR phosphorylation, and among seven esophageal cancer patients evaluated, five had measurable lesions with all five achieving stable disease. Of the efficacy evaluable patients in the 120mg to 500mg cohorts, 44.4% (8/18) had stable disease after 12 weeks. These clinical findings support further study of this compound at 400mg QD in esophageal cancer patients with EGFR activation. [1]
The clinical trial data corroborate the preclinical evidence that EGFR amplification detected by FISH identifies a patient population most likely to benefit from this compound therapy. This aligns with historical data from the TRANS-COG trial of gefitinib in esophageal cancer, which demonstrated that gefitinib significantly enhanced overall survival in patients carrying EGFR gene amplification (HR = 0.19, p = 0.007) and EGFR gene copy number gain (HR = 0.53, p = 0.042). [2]
The integration of FISH analysis for EGFR amplification into clinical development of this compound represents a critical step toward precision medicine for esophageal cancer patients. Based on the compelling preclinical and clinical evidence, the following recommendations are proposed for implementing EGFR FISH testing in this compound development:
The following workflow diagram outlines the complete process from sample collection through clinical decision-making:
Table 3: Common FISH Issues and Resolution Strategies
| Problem | Potential Causes | Solutions |
|---|
| Weak or Absent Signals | Incomplete denaturation Insufficient digestion Probe degradation | Increase denaturation time Optimize pepsin concentration Use fresh probe aliquots | | High Background | Inadequate washing Non-specific binding Slide aging | Increase stringency of washes Use exact NP-40 concentration Use fresher sections | | Tissue Loss | Excessive digestion Inadequate adhesion Rough handling | Reduce protease time Use charged slides Gentler washing techniques | | Signal Splitting | Over-digestion Poor fixation Thick sections | Optimize digestion time Ensure proper fixation Cut thinner sections |
FISH analysis for EGFR gene amplification represents a robust and validated method for identifying esophageal cancer patients most likely to respond to this compound therapy. The detailed protocol outlined in this application note provides a standardized approach for reliable detection of EGFR amplification in clinical specimens. Preclinical data from patient-derived xenograft models demonstrate that This compound achieves remarkable tumor regression in EGFR-amplified esophageal cancers, while early clinical trial results support its potential efficacy in patients. Implementation of this FISH assay as a companion diagnostic could significantly enhance the development of this compound by enabling precise patient selection, ultimately improving outcomes for esophageal cancer patients with limited treatment options.
Esophageal cancer (EC) represents a significant global health challenge, ranking as the eighth most common cancer worldwide and among the top five causes of cancer-related mortality in China [1] [2]. Patients with advanced or metastatic EC typically receive conventional chemotherapy based on 5-fluorouracil and cisplatin, yet outcomes remain poor with median survival of less than one year [1]. The lack of approved targeted therapies for EC has driven research into molecular drivers of disease progression, with epidermal growth factor receptor (EGFR) emerging as a promising therapeutic target. EGFR is overexpressed in a substantial proportion of esophageal cancers and is associated with poor prognosis [1] [2]. Unlike other solid tumors where Ras mutations are common, EC rarely harbors K-Ras mutations, suggesting that EGFR inhibition might be particularly effective for this malignancy [1].
This compound is a novel, highly selective EGFR tyrosine kinase inhibitor currently in Phase I clinical evaluation (NCT02601248) [1] [2]. Preclinical studies demonstrate that this compound exhibits 3-7 fold greater potency than first-generation EGFR inhibitors erlotinib or gefitinib at both the enzyme and cellular levels [2]. This compound functions as an ATP-competitive inhibitor of wild-type EGFR with a Ki value of 0.05 nM [2]. This application note summarizes key efficacy data for this compound in patient-derived esophageal cancer xenograft (PDECX) models and provides detailed protocols for assessing EGFR gene copy number (GCN) using quantitative PCR (qPCR), a critical biomarker for patient stratification.
Comprehensive molecular profiling of 70 treatment-naive Chinese EC patient tumor samples revealed significant EGFR dysregulation at both protein and genomic levels. Through immunohistochemical (IHC) analysis, researchers documented high EGFR protein expression (H score ≥ 200) in 50 out of 70 samples (71.4%), indicating that the majority of EC tumors potentially depend on EGFR signaling pathways [1] [2]. At the genomic level, quantitative PCR analysis identified EGFR gene copy number gain (≥2.0) in 8 of 69 evaluable samples (11.6%) [1]. Further validation by fluorescence in situ hybridization (FISH) confirmed true EGFR gene amplification (EGFR gene copy number/CEP 7 ratio ≥2.0) in four tumors [1].
A critical finding from this analysis was the relationship between protein expression and gene amplification. While all tumors with EGFR gene copy number gain demonstrated high EGFR protein expression (H score ≥290), 13 additional tumors showed similarly high EGFR expression without corresponding gene amplification [1] [2]. This indicates that multiple mechanisms beyond gene amplification can drive EGFR overexpression in esophageal cancer, including transcriptional upregulation or post-translational stabilization of the receptor.
Genetic analysis of 66 EC samples assessed hotspot mutations in EGFR and key downstream effectors. The analysis revealed an overall low mutation frequency in these pathways [1] [2]:
The general absence of activating mutations in EGFR and downstream signaling components suggests that EGFR overexpression, rather than mutational activation, represents the primary oncogenic driver in most esophageal cancers, supporting the therapeutic strategy of EGFR inhibition with agents like this compound.
Table 1: EGFR Alteration Profile in 70 Chinese Esophageal Cancer Patients
| Parameter | Subcategory | Frequency | Percentage |
|---|---|---|---|
| Histopathology | Squamous-cell carcinoma | 65 | 92.9% |
| Others | 5 | 7.1% | |
| EGFR IHC H Score | 0 | 6 | 8.6% |
| 10-90 | 2 | 2.9% | |
| 100-190 | 12 | 17.1% | |
| 200-300 | 50 | 71.4% | |
| EGFR Copy Number | Gain (by qPCR) | 8 | 11.6% |
| EGFR Mutation | Hot-spot mutation | 1 | 1.5% |
To evaluate this compound efficacy in clinically relevant models, researchers established 23 patient-derived esophageal cancer xenograft (PDECX) models from 54 freshly implanted EC samples (42.6% success rate) [1] [2]. These models maintained the histological and molecular characteristics of the original patient tumors through multiple passages, confirming their fidelity as research tools. From these, 9 models with a broad spectrum of EGFR expression levels (H scores ranging from 15 to 300) were selected for therapeutic experiments [1]. This approach enabled correlation of this compound sensitivity with baseline EGFR expression and genetic features.
This compound demonstrated potent anti-tumor activity across multiple PDECX models with high EGFR expression [1] [2]. The most dramatic responses occurred in two models (PDECX1T0326 and PDECX1T0950) exhibiting both EGFR gene amplification and high protein expression, where this compound treatment resulted in significant tumor regression [1]. These findings mirror clinical observations from the TRANS-COG trial, where EGFR gene amplification predicted sensitivity to the EGFR inhibitor gefitinib in EC patients [1].
The relationship between EGFR expression and treatment response followed a clear dependency, with higher EGFR protein levels generally correlating with improved this compound efficacy. However, researchers identified important molecular modifiers of treatment response. Specifically, the presence of PIK3CA mutations (as in model PDECX1T0472) or FGFR1 overexpression alongside high EGFR expression diminished this compound's anti-tumor effects [1] [2]. This indicates that co-occurring alterations in parallel signaling pathways can mediate resistance to EGFR monotherapy.
Table 2: this compound Efficacy in Select PDECX Models with Varying Molecular Features
| Model ID | EGFR IHC H Score | EGFR GCN by qPCR | Additional Alterations | This compound Response |
|---|---|---|---|---|
| 1T0326 | 290 | 11.7 | None | Tumor regression |
| 1T0950 | 280 | 27.4 | None | Tumor regression |
| 1T0472 | 300 | 1.1 | PIK3CA E542K | Diminished efficacy |
| 1T1315 | 295 | 2.3 | None | Strong anti-tumor activity |
| 1T0781 | 270 | 1.6 | None | Strong anti-tumor activity |
| 1T0773 | 15 | 0.8 | None | Minimal efficacy |
Based on these collective findings, researchers concluded that this compound would potentially benefit EC patients with high EGFR protein expression in the absence of competing mutations or aberrant activities in associated factors such as PI3KCA or FGFR1 [1] [2]. These results underscore the importance of comprehensive molecular profiling for optimal patient selection in clinical trials and eventual clinical practice.
Quantitative PCR (qPCR), formally known as real-time quantitative PCR, enables calculation of the initial amount of nucleic acid template in a sample by monitoring PCR amplification in real-time [3]. Unlike conventional endpoint PCR, qPCR offers an extended dynamic range, capable of detecting from single copies to approximately 10¹¹ copies in a single run [3]. The technique employs fluorescent reporter systems to track product accumulation during each amplification cycle. For gene copy number analysis, double-stranded DNA (dsDNA) binding dyes like SYBR Green I provide the simplest detection chemistry [3]. These dyes emit minimal fluorescence when free in solution or bound to single-stranded DNA, but exhibit substantially enhanced fluorescence when bound to dsDNA, allowing real-time monitoring of amplicon accumulation [3].
The qPCR process follows a characteristic pattern with several distinct phases. During initial cycles, fluorescence remains at background levels (baseline phase) as amplification is undetectable above background noise [4]. Once amplification reaches a detection threshold, the exponential phase begins, where template doubling occurs with each cycle [4]. This is followed by linear and plateau phases where reaction components become limiting and amplification efficiency declines [4]. The critical parameter for quantification is the Ct (threshold cycle) value, defined as the cycle number at which fluorescence intensity exceeds a predetermined threshold above baseline [4]. Samples with higher initial template concentrations will display lower Ct values, enabling relative quantification of target abundance.
Table 3: qPCR Reaction Master Mix Components
| Component | Final Concentration | Volume per Reaction (μL) |
|---|---|---|
| SYBR Green Master Mix (2X) | 1X | 10 |
| Forward Primer (10 μM) | 0.5 μM | 1 |
| Reverse Primer (10 μM) | 0.5 μM | 1 |
| DNA Template | 10-20 ng | 2 |
| Nuclease-free Water | - | 6 |
| Total Volume | 20 |
PCR efficiency is a critical parameter representing the rate of amplicon accumulation per cycle, ideally approaching 100% (doubling each cycle) [4]. To calculate efficiency:
Acceptable efficiency ranges from 90-110%, with R² values >0.98 for the standard curve [4]. Efficiency outside this range may indicate primer design issues, inhibitor presence, or suboptimal reaction conditions requiring troubleshooting.
For EGFR gene copy number determination relative to a reference gene:
Interpret results as follows:
Samples with EGFR GCN ≥2.0 by qPCR should be confirmed by alternative methods such as FISH, particularly for clinical decision-making [1].
The following diagram illustrates EGFR signaling in esophageal cancer and this compound's mechanism of action:
Diagram 1: EGFR Signaling Pathway and this compound Mechanism of Action. This compound competitively inhibits EGFR ATP binding site, blocking downstream signaling. PIK3CA mutations or FGFR1 overexpression can activate parallel pathways, leading to diminished this compound response.
This compound represents a promising therapeutic option for esophageal cancer patients with EGFR pathway dysregulation. Preclinical data demonstrate particularly robust activity in models with EGFR gene amplification and protein overexpression. The qPCR GCN analysis protocol provided herein offers a robust methodology for identifying patients most likely to benefit from this compound treatment. Proper implementation of this protocol with appropriate quality controls enables reliable detection of EGFR gene copy number alterations, facilitating personalized treatment approaches in esophageal cancer. Clinical validation of these biomarkers in ongoing and future trials will be essential for optimizing patient selection and maximizing therapeutic outcomes.
This compound is a novel, highly selective EGFR tyrosine kinase inhibitor currently in clinical development for esophageal cancer and other solid tumors. As a potent ATP-competitive inhibitor, this compound demonstrates 3–7 fold greater potency than earlier EGFR inhibitors like gefitinib and erlotinib at both the enzyme and cellular levels [1]. Unlike colon or lung cancers, esophageal cancers (EC) rarely harbor K-Ras mutations but frequently demonstrate EGFR overexpression, making them ideal candidates for EGFR-targeted therapy [1]. However, previous clinical trials with EGFR inhibitors in EC yielded disappointing results, largely due to the lack of proper patient stratification based on predictive biomarkers [1].
The identification and validation of robust biomarkers for this compound response is therefore critical for successful clinical development. This document provides detailed application notes and experimental protocols for biomarker identification methods specific to this compound, enabling researchers to properly stratify patient populations and maximize therapeutic potential. These methods have been optimized using patient-derived xenograft (PDX) models that closely recapitulate the histological and genetic characteristics of original human tumors, providing a biologically relevant platform for biomarker discovery and validation [1] [2] [3].
This compound is characterized as a highly selective, ATP-competitive inhibitor of wild-type EGFR with a Ki value of 0.05 nM against the wild-type EGFR enzyme [1]. The chemical structure of this compound aligns with the 4-anilinoquinazoline pharmacophore common to many EGFR inhibitors, which competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain [4]. In preclinical models, this compound has demonstrated significant antitumor activity in EGFR-overexpressing esophageal cancer models, including remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression [1].
Table: Key Characteristics of this compound in Preclinical Development
| Parameter | Value | Comparative Values (Gefitinib/Erlotinib) |
|---|---|---|
| EGFR Enzyme Inhibition (Ki) | 0.05 nM | 0.35 nM / 0.38 nM |
| Cellular Potency (IC50) | 3 nM (EGFR wt), 22 nM (EGFR T790M/L858R) | 7–21 fold less potent |
| Selectivity vs Other Kinases | >50-fold selective | Similar or less selective |
| Primary Mechanism | ATP-competitive | ATP-competitive |
| Clinical Status | Phase I trials (NCT02601248) | Approved |
The potency and selectivity profile of this compound supports its development as a targeted therapeutic agent, particularly in malignancies characterized by EGFR overexpression without concomitant resistance mutations. This compound's mechanism involves blocking the EGFR-mediated signaling pathways, particularly the Ras-Raf-MEK-MAPK(ERK) and PI3K-AKT cascades, which are crucial for tumor cell proliferation, survival, angiogenesis, invasion, and metastasis [4].
Immunohistochemistry (IHC) serves as a fundamental method for detecting EGFR protein expression in formalin-fixed, paraffin-embedded tumor tissues. This technique allows for anatomical localization of EGFR protein within tissue sections, providing crucial information about expression patterns and heterogeneity [5]. The standard protocol involves tissue fixation, antigen retrieval, and detection using target-specific antibodies coupled with colorimetric reagents.
The scoring system for EGFR IHC follows the H-score methodology, which integrates both staining intensity and percentage of positive cells. In this compound studies, an H-score threshold of ≥200 has been established to define high EGFR expression, with 71.4% of Chinese EC patient samples falling into this category [1]. The clinical utility of IHC stems from its ability to identify patients most likely to respond to this compound, as demonstrated in PDECX models where high EGFR expression (H-score = 270-300) correlated with significant tumor regression following this compound treatment [1].
Fluorescence In Situ Hybridization (FISH) represents the gold standard for detecting EGFR gene amplification in tumor specimens. This technique utilizes fluorescently-labeled DNA probes that specifically anneal to the EGFR gene sequence, allowing visualization and quantification of gene copy number through fluorescence microscopy [1] [5]. The FISH assay enables identification of tumor cells with EGFR gene amplification, defined as an EGFR gene copy number/CEP 7 ratio ≥2.0 [1].
In the context of this compound development, FISH analysis revealed that approximately 5.7% of Chinese EC patient tumors (4 out of 70) exhibited EGFR gene amplification [1]. Importantly, all tumors with EGFR gene amplification demonstrated high EGFR protein expression (H-score ≥290), though the converse was not true, indicating that high EGFR protein expression can occur without gene amplification [1]. This finding highlights the importance of utilizing both IHC and FISH for comprehensive biomarker assessment.
Quantitative PCR (qPCR) provides an alternative, highly sensitive method for detecting EGFR gene copy number gain. This technique employs sequence-specific primers and fluorescent probes to quantitatively measure EGFR gene copy number relative to reference genes [1]. In this compound biomarker studies, qPCR analysis identified EGFR copy number gain (≥2.0) in 11.6% of EC patient tumors (8 out of 69) [1].
The advantages of qPCR include higher throughput capacity, greater sensitivity, and the ability to work with smaller tissue samples compared to FISH. However, qPCR does not provide spatial information about gene distribution within tissues and cannot distinguish between true gene amplification and chromosome polysomy. Therefore, qPCR serves as an excellent screening tool for EGFR copy number alterations, with positive results potentially confirmed by FISH in ambiguous cases.
Table: Comparison of Key Biomarker Detection Methods for this compound
| Method | Target | Sensitivity | Throughput | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| IHC | EGFR protein | Moderate | High | Anatomical localization, protein expression | Semi-quantitative, antibody-dependent |
| FISH | EGFR gene amplification | High | Moderate | Gold standard, visual confirmation | Lower throughput, technically demanding |
| qPCR | EGFR copy number | High | High | Quantitative, high sensitivity | No spatial information, requires DNA extraction |
| Sanger Sequencing | Gene mutations | Moderate | Moderate | Detects known and unknown mutations | Lower sensitivity for heterogeneous samples |
Patient-derived xenograft (PDX) models have emerged as invaluable tools for validating predictive biomarkers and assessing therapeutic efficacy in a biologically relevant context. These models are established by implanting patient tumor tissues directly into immunodeficient mice, creating a system that faithfully recapitulates the histological and genetic characteristics of original human tumors [2] [3]. For esophageal cancer research, PDX models have demonstrated engraftment rates ranging from 13.3% to 55.5%, depending on the mouse strain and implantation methodology [2] [3].
In this compound development, a panel of 23 esophageal cancer PDX models was established and characterized for EGFR expression status [1]. From these, 9 models with varying EGFR expression levels (H-score range: 15-300) were selected for this compound efficacy studies. The results demonstrated that this compound exhibited strong antitumor activity in PDECX models with high EGFR expression, including remarkable tumor regression in two models with both EGFR gene amplification and protein overexpression [1]. These findings provided compelling preclinical evidence supporting the use of EGFR expression as a predictive biomarker for this compound response.
The methodology for establishing EC PDX models typically involves subcutaneous implantation of tumor fragments or cells into immunodeficient mice such as NOD-SCID, NSG, or athymic nude mice [2] [3]. Successful engraftment is defined by tumor growth through at least three consecutive passages (P3), with models maintained by serial transplantation of tumor fragments into new recipient mice. The key advantage of PDX models lies in their preservation of tumor heterogeneity and stromal components, providing a more physiologically relevant system for drug efficacy evaluation compared to conventional cell line-derived xenografts.
Despite this compound's potency against EGFR-dependent tumors, resistance mechanisms can limit its therapeutic efficacy. Preclinical studies in PDECX models have identified several factors associated with diminished response to this compound, including PI3KCA mutations and FGFR1 overexpression [1]. These findings highlight the importance of assessing multiple biomarkers beyond EGFR alone when selecting patients for this compound therapy.
The PI3KCA E542K mutation was identified in one PDECX model (PDECX1T0472) that exhibited high EGFR expression (H-score = 300) but reduced sensitivity to this compound [1]. This mutation activates the PI3K-AKT signaling pathway downstream of EGFR, potentially bypassing EGFR inhibition and maintaining survival signals in tumor cells. Similarly, FGFR1 overexpression can activate alternative signaling pathways that compensate for EGFR blockade, resulting in reduced this compound efficacy even in the presence of high EGFR expression [1].
These resistance mechanisms suggest potential combination strategies that may enhance this compound's antitumor activity. Co-targeting EGFR and PI3K or EGFR and FGFR represents a rational approach to overcome these resistance pathways. Additionally, the development of biomarker signatures incorporating EGFR expression, PI3KCA mutation status, and FGFR1 expression levels would enable more precise patient selection and improve clinical outcomes.
This protocol details the procedure for detecting EGFR protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues using immunohistochemistry.
Materials:
Procedure:
Scoring Method (H-score):
This protocol describes the detection of EGFR gene amplification using dual-color FISH on FFPE tissue sections.
Materials:
Procedure:
Interpretation:
This protocol outlines the procedure for establishing patient-derived xenograft models of esophageal cancer for this compound efficacy evaluation.
Materials:
Procedure:
Evaluation Criteria:
This diagram illustrates the EGFR signaling pathway and this compound's mechanism of action. This compound competitively inhibits ATP binding to the EGFR tyrosine kinase domain, blocking downstream signaling through both the Ras-Raf-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately suppresses key cellular processes including proliferation, survival, and angiogenesis, resulting in antitumor effects [1] [4].
This workflow outlines the comprehensive biomarker identification and validation process for this compound. The process begins with patient tumor tissue collection and progresses through multiple parallel biomarker analyses, including IHC for protein expression, FISH for gene amplification, and sequencing for mutations. Tumors are then stratified based on their biomarker profile and used to establish PDX models for this compound efficacy testing. Finally, correlation between biomarker status and treatment response enables validation of predictive biomarkers [1] [2] [3].
The development of this compound as a targeted therapeutic agent for EGFR-dependent cancers requires robust biomarker strategies to identify responsive patient populations. The integration of multiple biomarker approaches—including IHC for protein expression, FISH for gene amplification, and molecular profiling for resistance mutations—provides a comprehensive framework for patient stratification. The use of PDX models that faithfully recapitulate human tumor biology further strengthens the biomarker validation process and enhances the predictive value of these biomarkers in clinical settings.
Future directions in this compound biomarker development should focus on several key areas. First, the development of standardized assay protocols and scoring criteria across laboratories will ensure consistency and reproducibility in biomarker assessment. Second, exploration of novel biomarkers beyond EGFR, such as downstream signaling pathway activation or immune microenvironment features, may provide additional predictive value. Third, investigation of dynamic biomarkers through longitudinal sampling could help monitor treatment response and emerging resistance mechanisms. Finally, the integration of liquid biopsy approaches for non-invasive biomarker assessment may facilitate real-time monitoring of this compound response and resistance development.
As this compound progresses through clinical development, these biomarker strategies will be essential for maximizing its therapeutic potential and ensuring that this promising agent reaches the appropriate patient populations who stand to benefit most from treatment.
This compound (HMPL-309) is a highly potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor currently in clinical development. Unlike earlier generation EGFR inhibitors, this compound demonstrates superior binding affinity to wild-type EGFR, making it difficult for ATP to displace it from the binding pocket, potentially resulting in better target engagement and stronger anti-tumor activity in tumors with wild-type EGFR activation due to gene amplification or protein overexpression [1]. This compound exhibits a Ki value of 0.05 nM against wild-type EGFR in cell-free assays, representing 7-10 fold greater potency than erlotinib or gefitinib [1] [2]. This enhanced binding affinity translates to improved efficacy in cellular and patient-derived xenograft models, particularly in malignancies characterized by EGFR overexpression such as esophageal squamous cell carcinoma [3] [2].
This compound's molecular structure enables it to function as a competitive ATP-binding site inhibitor with IC50 values of 3 nM and 22 nM against EGFR and EGFR T790M/L858R mutant, respectively [1]. Preclinical studies have demonstrated that this compound effectively inhibits EGFR phosphorylation with an IC50 of 0.007 μM for EGF-stimulated EGFR phosphorylation in A431 epidermoid carcinoma cells [1]. Furthermore, this compound shows remarkable selectivity, demonstrating 50-fold greater specificity for EGFR compared to 72 other kinases, potentially reducing off-target effects in therapeutic applications [1].
Table 1: Biochemical and Cellular Profiling of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| Ki (wild-type EGFR) | 0.05 nM | Cell-free assay | [1] [2] |
| IC50 (wild-type EGFR) | 3 nM | Cell-free assay | [1] |
| IC50 (EGFR T790M/L858R) | 22 nM | Cell-free assay | [1] |
| IC50 (EGFR phosphorylation) | 0.007 μM | A431 cells, EGF-stimulated | [1] |
| Selectivity Ratio | 50-fold | Against 72 other kinases | [1] |
| DMSO Solubility | 47 mg/mL (106.21 mM) | In vitro stock solution | [1] |
Table 2: Comparison with Other EGFR Inhibitors
| Compound | Ki (nM) WT EGFR | Relative Potency | Cellular IC50 (μM) A431 |
|---|---|---|---|
| This compound | 0.05 | 1.0 (reference) | 0.007 |
| Gefitinib | 0.35 | 7.0 | 0.021-0.042 |
| Erlotinib | 0.38 | 7.6 | 0.025-0.050 |
This compound exhibits several properties that researchers should consider when designing cell line assays:
The following diagram illustrates the standardized workflow for assessing this compound's inhibition of EGF-stimulated EGFR phosphorylation:
The following diagram illustrates the complete workflow for assessing this compound's effects on cell viability:
Successful evaluation of this compound requires comprehensive biomarker assessment to identify responsive models:
Screen for concomitant genetic alterations that may modulate this compound response:
Table 3: Biomarkers for this compound Response Prediction
| Biomarker | Assessment Method | Sensitive Profile | Resistant Profile |
|---|---|---|---|
| EGFR Protein | IHC H-score | H-score ≥200 | H-score <200 |
| EGFR Gene Copy | qPCR/FISH | GCN ≥2.0 or amplification | GCN <2.0 |
| PIK3CA Status | DNA Sequencing | Wild-type | E542K or other mutations |
| FGFR1 | IHC/RNA Expression | Low expression | High overexpression |
| PTEN | IHC | Normal expression | Deletion/Loss |
These application notes provide comprehensive protocols for evaluating this compound in cell-based assays, emphasizing its unique properties as a potent wild-type EGFR inhibitor with superior binding affinity compared to earlier generation EGFR TKIs. The detailed methodologies enable researchers to reliably assess this compound's activity across multiple cellular contexts and establish correlation with key biomarkers, particularly high EGFR protein expression without concomitant PI3K pathway alterations. Implementation of these standardized protocols will facilitate robust preclinical evaluation of this compound and support translational research efforts identifying patient populations most likely to benefit from this targeted therapeutic agent.
This compound (HMPL-309) is a novel, highly potent, and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR). It functions as an ATP-competitive inhibitor, binding directly to the kinase domain of wild-type EGFR with significantly higher affinity than earlier generation inhibitors like erlotinib and gefitinib [1] [2] [3]. Its development is particularly relevant for targeting cancers characterized by EGFR overexpression or amplification, rather than relying on specific activating mutations, offering a potential therapeutic strategy for malignancies like esophageal squamous cell carcinoma where such mutations are rare [4] [3].
| Parameter | Result | Experimental Context |
|---|---|---|
| WT EGFR Inhibition (Ki) | 0.05 nM | Cell-free assay [1] [3] |
| WT EGFR Inhibition (IC₅₀) | 3 nM | Cell-free assay [1] [2] |
| EGFR T790M/L858R Mutant (IC₅₀) | 22 nM | Cell-free assay [1] [2] |
| EGFR Phosphorylation (IC₅₀) | 0.007 μM | EGF-stimulated A431 cells [1] |
| Cytotoxicity (IC₅₀ range) | <1 μM | A431, H292, FaDu cells (wild-type EGFR) [1] |
| Tumor Model Characteristic | Exemplar Model ID | This compound Efficacy Outcome |
|---|---|---|
| EGFR gene amp & protein overexpression | 1T0326, 1T0950 | Tumor regression (>30% volume decrease) [4] [3] |
| High EGFR protein (H score >250), no gene amp | 1T0781, 1T1315 | Up to 67-100% tumor growth inhibition [4] [3] |
| Low EGFR protein (H score <200) | 1T0773 | Not significant [4] [3] |
| High EGFR with co-occurring PIK3CA mutation | 1T0472 | Diminished efficacy [4] [5] |
This protocol determines the direct inhibitory potency of this compound on purified EGFR kinase using a standard assay [1] [6].
Workflow Diagram: Biochemical Kinase Assay
Procedure:
This protocol measures this compound's ability to inhibit EGF-stimulated EGFR phosphorylation in cultured cells [1] [7].
Workflow Diagram: Cellular Phosphorylation Assay
Procedure:
This protocol assesses this compound's anti-tumor activity and its effect on downstream signaling in patient-derived xenograft (PDX) models [4] [3].
Procedure:
Theliatinib (HMPL-309) is a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor with significant potential in oncology research, particularly for cancers characterized by EGFR wild-type overexpression or specific mutations. This document provides detailed application notes and standardized protocols for accurately assessing this compound's cytotoxic effects in various experimental models. The primary objectives of these protocols are to:
This compound demonstrates exceptional binding affinity for wild-type EGFR (Kᵢ = 0.05 nM) with IC₅₀ values of 3 nM against EGFR and 22 nM against the EGFR T790M/L858R mutant in cell-free assays. Its unique binding characteristics make it more difficult to replace by ATP compared to earlier generation EGFR inhibitors like erlotinib or gefitinib, potentially resulting in better target engagement and stronger anti-tumor activity in tumors with wild-type EGFR activation due to gene amplification or protein overexpression [1].
This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular tyrosine kinase domain of EGFR. Upon binding, it effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell survival, proliferation, and metastasis [2]. This inhibition is particularly important in the context of EGFR-dependent tumors, where constitutive signaling through this receptor drives oncogenic progression and treatment resistance.
The specificity profile of this compound is noteworthy, as it demonstrates approximately 50-fold greater selectivity for EGFR compared to 72 other kinases, reducing the likelihood of off-target effects that could complicate cytotoxicity interpretation [1]. This high specificity makes it an excellent tool compound for researching EGFR-driven cytotoxicity mechanisms without significant confounding factors from parallel signaling pathways.
This compound-mediated EGFR inhibition primarily affects two critical downstream signaling cascades:
Additional signaling components affected by this compound include the PKC and JAK-STAT pathways, which contribute to its overall cytotoxic profile. The convergence of these inhibited signaling networks ultimately manifests experimentally as reduced cellular viability, increased apoptotic indices, and decreased migratory capacity in appropriate cancer models.
The MTT assay is one of the most extensively used methods for drug toxicity assessment, based on the reduction of yellow tetrazolium salts to purple formazan crystals by metabolically active cells [3]. This protocol has been optimized specifically for this compound cytotoxicity screening:
Methodological Considerations: MTT/MTS assays measure cellular metabolic activity as a proxy for viability. It is critical to recognize that decreased signal may reflect either cytostatic effects (proliferation arrest) or cytotoxic effects (actual cell death), requiring complementary assays for definitive mechanism determination [3].
Annexin V/propidium iodide (PI) staining provides specific detection of apoptotic cells by measuring phosphatidylserine externalization and membrane integrity, offering insights into this compound's mechanism of action:
For investigating this compound's potential anti-metastatic effects, migration assays provide valuable functional data:
Table 1: Key Experimental Parameters for this compound Cytotoxicity Assessment
| Parameter | MTT/MTS Assay | Annexin V/PI Apoptosis | Migration Assay |
|---|---|---|---|
| Cell Lines | A431, H292, FaDu [1] | SW620, SKOV3 [3] | PC-3, LNCaP [4] |
| This compound Concentration Range | 0.005-10 μM [1] | IC₅₀ values (cell line dependent) | IC₅₀ values (cell line dependent) |
| Treatment Duration | 48 hours [1] | 24-48 hours [3] | 24-48 hours [4] |
| Key Controls | Vehicle (DMSO), untreated cells [1] | Untreated, apoptosis inducer (staurosporine) [3] | Vehicle control, positive migration control |
| Primary Readout | Absorbance at 490-570 nm [3] | Flow cytometry fluorescence [3] | Cell count/migration distance |
| Data Output | IC₅₀ values, % viability [1] | % apoptotic cells, viability [3] | % migration inhibition |
Appropriate cell line selection is crucial for meaningful this compound cytotoxicity assessment. The following cell lines have demonstrated utility in EGFR inhibition studies:
Culture conditions significantly impact assay reproducibility. Maintain cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Use cells in exponential growth phase for all experiments and limit passage numbers to maintain genetic stability.
Table 2: Troubleshooting Common Issues in this compound Cytotoxicity Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background in MTT | Incomplete formazan solubilization, serum interference | Ensure adequate solubilization time, use serum-free media during assay incubation |
| Poor Dose Response | Compound precipitation, inaccurate serial dilutions | Verify solubility limits, use fresh intermediate dilutions, include positive control |
| Variable Apoptosis Rates | Inconsistent cell confluency, serum batch variations | Standardize seeding density, use same serum batch for related experiments |
| High Vehicle Toxicity | Excessive DMSO concentration | Ensure final DMSO ≤0.5%, include DMSO vehicle controls in all experiments |
| Inconsistent Migration Results | Variable wound width, inadequate starvation | Use standardized scratching tools, implement serum starvation protocol |
The half-maximal inhibitory concentration (IC₅₀) represents the this compound concentration that reduces cell viability by 50% relative to untreated controls. Calculate IC₅₀ values using four-parameter nonlinear regression of the concentration-response data:
Where "Top" and "Bottom" represent the upper and lower plateaus of the dose-response curve, respectively. For this compound, expected IC₅₀ values typically fall in the low nanomolar range (e.g., 1.8-87.8 nM for EGFR/HER2 kinases) depending on the specific cell line and assay conditions [5].
Proper interpretation of this compound's cellular effects requires distinguishing between cytostatic mechanisms (proliferation arrest without immediate cell death) and cytotoxic mechanisms (direct cell killing):
Multiplexed approaches that combine MTT/MTS assays with direct cell death measurements (Annexin V/PI, caspase activation) provide the most comprehensive assessment of this compound's cellular effects [3].
To confirm that observed cytotoxicity specifically results from EGFR inhibition:
This compound represents a promising EGFR-targeted therapeutic candidate with a well-characterized cytotoxicity profile. These application notes provide comprehensive protocols for evaluating its anti-cancer effects across multiple experimental contexts. Key research applications include:
The high specificity and potent EGFR inhibition demonstrated by this compound, particularly against wild-type EGFR, make it a valuable tool for understanding EGFR-driven oncogenesis and for developing more effective targeted cancer therapies [1] [2]. The standardized protocols outlined in this document enable reproducible assessment of its cytotoxicity across different laboratory settings, facilitating comparative analyses and accelerating research progress in this important area of oncology drug development.
This compound (HMPL-309) is a novel, highly potent, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor currently in clinical development for solid tumors, with particular focus on esophageal cancers. Unlike earlier generation EGFR inhibitors, this compound was specifically designed with strong binding affinity for wild-type EGFR kinase, demonstrating 5-10 times greater potency than erlotinib in preclinical models. This enhanced binding affinity for wild-type EGFR is particularly important because tumors with wild-type EGFR activation through gene amplification or protein overexpression have historically shown reduced sensitivity to existing EGFR inhibitors [1]. This compound functions as an ATP-competitive inhibitor with a Ki value of 0.05 nM against wild-type EGFR, showing significant selectivity for EGFR over 72 other kinases [2] [3].
The molecular rationale for developing this compound stems from the high frequency of EGFR overexpression in certain malignancies, particularly esophageal squamous cell carcinoma (ESCC), where 71.4% of Chinese patient samples showed high EGFR expression in one comprehensive study [4]. Unlike colorectal or lung cancers, ESCC rarely harbors K-Ras mutations, making EGFR inhibition a particularly attractive therapeutic strategy for this cancer type [4]. This compound's unique binding characteristics make it especially difficult to displace by ATP, potentially resulting in better target engagement and consequently stronger anti-tumor activity in tumors with wild-type EGFR activation mechanisms [2].
Table 1: this compound Pharmacological Profile and Key Characteristics
| Parameter | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 442.51 g/mol | C₂₅H₂₆N₆O₂ [2] [3] |
| WT EGFR Ki | 0.05 nM | Cell-free assay [2] [3] |
| WT EGFR IC₅₀ | 3 nM | Cell-free assay [2] |
| EGFR T790M/L858R IC₅₀ | 22 nM | Cell-free assay [2] [3] |
| Selectivity Ratio | 50-fold greater for EGFR vs. 72 other kinases | Kinase selectivity panel [2] |
| Cellular IC₅₀ (A431) | 7 nM | EGF-stimulated EGFR phosphorylation [2] |
| DMSO Solubility | 47 mg/mL (106.21 mM) | Solubility in DMSO [2] [3] |
This compound demonstrates favorable drug-like properties for both in vitro and in vivo applications. In cell-based assays, this compound effectively inhibited EGF-stimulated EGFR phosphorylation in A431 cells with an IC₅₀ of 7 nM, and impaired cell survival in tumor cells with wild-type EGFR (A431, H292, FaDu cells) [2]. When compared to established EGFR inhibitors, this compound showed 3-7 fold greater potency than erlotinib or gefitinib at both enzyme and cellular levels [4]. Enzyme kinetics studies confirmed that this compound, like other EGFR inhibitors, functions as an ATP-competitive inhibitor, but with significantly lower Ki values (0.05 nM for this compound vs. 0.35 nM for gefitinib and 0.38 nM for erlotinib against wild-type EGFR) [4].
Patient-derived xenograft (PDX) models represent a critical tool in modern oncology drug development as they better maintain the histological and genetic characteristics of original patient tumors compared to conventional cell line-derived xenografts. For esophageal cancer PDX (EC-PDX) models, the engraftment success rates vary from 13.3% to 55.5% across different studies [5]. The establishment protocol begins with collecting fresh tumor specimens from newly diagnosed esophageal cancer patients during surgical procedures. These specimens are typically divided into three parts: (1) preparation of formalin-fixed paraffin-embedded (FFPE) sections for histological analysis; (2) snap-freezing in liquid nitrogen for DNA extraction and sequencing; and (3) subcutaneous implantation into immunodeficient mice [4] [3].
The implantation process involves fragmenting tumor tissues and implanting them either directly or after blending with Matrigel into immunocompromised mice. Several mouse strains are suitable for PDX generation, including athymic nude mice, C.B17-Prkdcscid (SCID) mice, non-obese diabetic C.B17-Prkdcscid (NOD-SCID) mice, and NOD.Cg-PrkdcscidIl2rgtm1Wjl (NSG) mice [5]. The original implanted tumors are designated Passage zero (P0), and when these tumors reach 500-1500 mm³, they are harvested and re-implanted into subsequent mice to establish Passage 1 (P1), Passage 2 (P2), and so on. PDX models typically require at least three consecutive passages (P3) before they become suitable for drug efficacy testing [5].
For this compound studies, careful model stratification based on EGFR expression levels is crucial for meaningful results. In the seminal this compound study, researchers established 23 patient-derived EC xenograft models and selected 9 with a broad range of EGFR expression levels (H score = 15-300) to assess the correlation between EGFR expression and this compound sensitivity [4]. The histological and molecular characteristics between PDECXs and corresponding patient tumor samples should be compared to ensure no significant changes occurred during serial passages. This verification typically involves immunohistochemical analysis of EGFR expression, quantitative PCR for EGFR gene copy number assessment, and sequencing of key genes including EGFR, PIK3CA, K-Ras, and B-Raf [4].
Table 2: PDX Model Establishment Parameters and Success Rates
| Parameter | Details | References |
|---|---|---|
| Engraftment Success Rate | 13.3%-55.5% for esophageal cancer | [5] |
| Optimal Mouse Strains | NOD-SCID, NSG, athymic nude | [4] [5] |
| Minimum Passage Number | P3 (third passage) for drug testing | [5] |
| Tumor Volume Endpoint | 800-1500 mm³ for passage | [4] [3] |
| Tissue Sources | Surgical specimens, endoscopic biopsies | [5] |
| Establishment Timeline | 6+ months for model development | [5] |
For in vivo studies, this compound is typically administered via oral gavage once daily. The standard formulation involves preparing a homogeneous suspension using 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL [2]. The suspension should be prepared fresh daily by adding this compound powder to the CMC-Na vehicle and mixing thoroughly to ensure a homogeneous suspension. This compound has demonstrated dose-dependent anti-tumor activity in a panel of PDECX models with a generally good correlation between EGFR H score and tumor growth inhibition [2]. The recommended dosing regime based on published studies is 15 mg/kg administered orally once daily [2] [3], though phase I clinical data suggests that higher doses (up to 400mg QD in humans) may be warranted for esophageal cancer patients with EGFR activation [1].
Tumor measurements should be conducted 2-3 times weekly using digital calipers, with tumor volumes calculated using the formula: Volume = (Length × Width²) / 2. The following key endpoints should be assessed:
In the pivotal this compound PDECX study, two models with EGFR gene amplification (PDECX1T0326 and PDECX1T0950) showed exceptional sensitivity to this compound treatment, demonstrating tumor regression of 32% and 75%, respectively [3]. The study also revealed that aberrant activation or gene mutations of other targets such as PI3K and FGFR can diminish the anti-tumor activity of EGFR inhibitors, including this compound [2]. Efficacy assessments should therefore include correlation with biomarker status, particularly focusing on EGFR expression levels, EGFR gene amplification status, and the presence or absence of resistance-associated mutations in downstream pathways.
Comprehensive biomarker analysis is essential for interpreting this compound efficacy results and identifying responsive patient populations. The recommended biomarker panel includes:
In the analysis of 70 Chinese esophageal cancer patient samples, 50 (71.4%) showed high EGFR expression (H score ≥200), while only 8 (11.6%) had EGFR gene copy number gain, and just 4 had true EGFR gene amplification [4]. This discrepancy highlights that EGFR protein overexpression can occur independently of gene amplification in esophageal cancer, suggesting multiple mechanisms drive EGFR pathway activation in this malignancy.
The efficacy of this compound, like other targeted therapies, can be influenced by resistance mechanisms and parallel pathway activations. Studies have demonstrated that this compound's anti-tumor activity is diminished in models with PI3KCA mutations or FGFR1 overexpression in addition to high EGFR expression [4]. Therefore, biomarker analysis should extend beyond EGFR to include assessment of potential resistance markers, particularly in non-responding models. RNA sequencing can be valuable for identifying unexpected resistance mechanisms and pathway alternations that may modulate response to this compound therapy.
Diagram 1: Comprehensive workflow for this compound efficacy evaluation in patient-derived xenograft models
Diagram 2: this compound mechanism of action targeting EGFR signaling and potential resistance pathways
For consistent data interpretation, establish clear response criteria for this compound treatment:
The original this compound study demonstrated that tumor regression was achievable in PDECX models with both EGFR gene amplification and protein overexpression, while models with low EGFR expression showed minimal response [4]. This underscores the importance of proper model stratification based on EGFR status during study design.
Appropriate statistical planning is essential for generating meaningful results. For this compound efficacy studies, include a minimum of 6-8 mice per treatment group to account for biological variability in PDX models. Compare tumor volumes between treatment and control groups using repeated measures ANOVA or mixed-effects models to account for longitudinal measurements. For biomarker correlations, employ appropriate statistical tests such as Pearson correlation for continuous variables (e.g., H-score vs. tumor growth inhibition) or Student's t-test for comparing efficacy between biomarker-defined subgroups. Always adjust for multiple comparisons when conducting numerous statistical tests.
While this compound shows promising activity in EGFR-overexpressing models, efficacy diminishment occurs in the context of concomitant PI3KCA mutations or FGFR1 overexpression [4]. Therefore, lack of response should prompt investigation of these potential resistance mechanisms. Additionally, note that the correlation between EGFR protein expression and gene amplification is imperfect in esophageal cancer, with many tumors showing high protein expression without gene amplification [4]. This suggests that multiple molecular mechanisms can drive EGFR pathway activation, with implications for patient selection strategies in clinical development.
This compound represents a promising therapeutic candidate for EGFR-driven cancers, particularly those with wild-type EGFR activation through overexpression or gene amplification. The comprehensive protocols outlined in this document provide a framework for rigorous preclinical evaluation of this compound using clinically relevant PDX models. Particular attention should be paid to proper model characterization, stratification based on EGFR status, and investigation of resistance mechanisms to fully understand the potential of this targeted therapy. The strong correlation between EGFR expression levels and this compound response highlights the importance of biomarker-driven patient selection strategies for clinical development of this compound.
This compound is a novel, potent, and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) currently in clinical development for advanced solid tumors, particularly esophageal cancer (EC). Unlike earlier generation EGFR inhibitors that showed limited efficacy in unselected EC populations, this compound demonstrates significantly enhanced binding affinity and inhibitory activity against wild-type EGFR. Biochemical characterization reveals this compound is an ATP-competitive inhibitor with a Ki value of 0.05 nM against wild-type EGFR, representing approximately 7-10-fold greater potency compared to erlotinib (Ki=0.38 nM) and gefitinib (Ki=0.35 nM) [1]. This enhanced pharmacological profile underpins its potential clinical utility in appropriately selected patient populations.
The development of this compound addresses a significant unmet need in esophageal cancer therapeutics. EC represents the eighth most common cancer worldwide and ranks among the top five malignancies in China in terms of incidence and mortality [2]. Patients with unresectable or metastatic EC typically receive conventional chemotherapy with combination 5-fluorouracil and cisplatin, yet median survival remains less than one year with limited salvage options for refractory disease [3]. While EGFR overexpression occurs in 50-70% of EC cases and correlates with poor prognosis, previous clinical trials with anti-EGFR antibodies or first-generation TKIs in unselected advanced EC patients yielded disappointing results [2]. This compound represents a strategic approach to overcoming these limitations through both compound optimization and precision patient selection.
Understanding the prevalence of relevant biomarkers in target populations is fundamental for clinical trial design and patient stratification strategies. Analysis of 70 Chinese EC patient tumor samples revealed key epidemiological data for implementing this compound patient selection criteria [2]:
| Biomarker Category | Specific Marker | Prevalence | Notes |
|---|---|---|---|
| Histopathology | Squamous cell carcinoma | 65 (92.9%) | Dominant histology in Chinese population |
| Other types | 5 (7.1%) | Includes adenocarcinoma, small-cell carcinoma, sarcoma | |
| EGFR Protein Expression (IHC H-score) | High (≥200) | 50 (71.4%) | Primary selection criterion |
| Moderate (100-190) | 12 (17.1%) | ||
| Low (10-90) | 2 (2.9%) | ||
| Negative (0) | 6 (8.6%) | ||
| EGFR Gene Copy Number | Gain (≥2.0 by qPCR) | 8 (11.6%) | |
| EGFR Gene Amplification | Amplification (FISH) | 4 (5.8%) | Subset of copy number gain |
| Genetic Mutations | EGFR hot spot | 1 (1.5%) | H850L in kinase domain (exon 21) |
| PIK3CA hot spot | 1 (1.5%) | E542K in exon 9 | |
| K-Ras or B-Raf | 0 (0%) | Unlike colorectal or lung cancers |
Critical insights emerge from this biomarker distribution. High EGFR protein expression occurs frequently in EC (71.4% of cases), supporting its viability as a primary selection criterion. However, EGFR gene amplification is relatively rare (5.8%), indicating that protein overexpression often occurs through amplification-independent mechanisms. Additionally, the near absence of K-Ras and B-Raf mutations in EC distinguishes it from other solid tumors where these mutations commonly confer resistance to EGFR-targeted therapies [2]. This mutation profile suggests EC may be particularly amenable to EGFR-targeted approaches, provided appropriate patient selection is implemented.
Based on comprehensive preclinical studies utilizing patient-derived xenograft (PDX) models, several biomarkers demonstrate predictive value for this compound response. The optimal candidate population exhibits the following molecular characteristics:
| Biomarker | Detection Method | Predictive Value | Notes |
|---|---|---|---|
| EGFR protein expression | IHC (H-score) | Primary positive predictor | H-score ≥200 associated with response; H-score ≥250 with stronger response |
| EGFR gene amplification | FISH or qPCR | Strong positive predictor | Associated with tumor regression rather than stabilization |
| FGFR1 overexpression | IHC or RNA analysis | Negative predictor | Confers resistance despite high EGFR |
| PIK3CA mutations | DNA sequencing | Negative predictor | E542K or other hot spot mutations confer resistance |
| PTEN deletion | IHC or FISH | Negative predictor | Associated with diminished efficacy |
High EGFR protein expression represents the primary positive selection criterion for this compound. Immunohistochemical analysis of patient-derived xenograft (PDX) models demonstrated that this compound exhibited potent antitumor activity in models with high EGFR expression (H-score ≥200), including remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression [2]. In several models with high EGFR protein expression (H-score >250) but without EGFR gene amplification, this compound achieved tumor growth inhibition rates of 67-100% [1]. Conversely, models with low EGFR protein expression (H-score <200) showed insignificant response to treatment.
Several resistance biomarkers have been identified that diminish this compound efficacy even in the context of high EGFR expression. These include PI3KCA mutations, FGFR1 overexpression, and PTEN deletion [1]. The presence of these concomitant alterations activates parallel signaling pathways that bypass EGFR dependence, resulting in diminished this compound efficacy despite technically meeting EGFR selection criteria. Therefore, optimal patient selection requires both identification of positive predictive factors and exclusion of patients with these resistance markers.
Purpose: To assess EGFR protein expression levels in formalin-fixed, paraffin-embedded (FFPE) esophageal cancer tumor samples for patient stratification.
Materials:
Procedure:
Scoring Method (H-score):
Interpretation:
This protocol was used in the preclinical studies that established the correlation between EGFR H-score ≥200 and response to this compound [2].
Purpose: To detect EGFR gene copy number gain in esophageal cancer tumor DNA.
Materials:
Procedure:
Analysis:
This method identified that 8 out of 69 (11.6%) esophageal cancer specimens had EGFR gene copy number gain, with four of these showing true gene amplification by FISH analysis [2].
Purpose: To confirm true EGFR gene amplification in tumor samples showing copy number gain by qPCR.
Materials:
Procedure:
Scoring:
This method confirmed that 4 out of 8 specimens with EGFR copy number gain by qPCR had true gene amplification, and these cases showed particularly robust response to this compound [2].
Purpose: To detect hot spot mutations in genes associated with resistance to EGFR inhibition.
Materials:
Procedure:
Key Mutations to Interrogate:
This analysis revealed rare hot-spot mutations in EGFR (1.5%) and PIK3CA (1.5%), while no mutations were found in K-Ras or B-Raf in the Chinese EC cohort [2].
The following diagram illustrates the EGFR signaling pathway and key resistance mechanisms that impact this compound efficacy:
This diagram illustrates how this compound directly inhibits EGFR signaling, which normally proceeds through two main pathways: the PI3K/Akt/mTOR axis (primarily regulating cell survival) and the RAS/RAF/MEK/ERK axis (primarily regulating proliferation). The identified resistance mechanisms—PIK3CA mutations, FGFR1 overexpression, and PTEN deletion—activate parallel signaling pathways that bypass EGFR dependence, maintaining downstream signaling despite effective EGFR inhibition [2] [1].
Based on preclinical evidence, the recommended patient selection strategy for this compound clinical trials involves a multi-step biomarker assessment:
Step 1: Initial EGFR Screening
Step 2: Exclusion of Resistance Markers
Step 3: Prioritization Based on EGFR Amplification Status
This stratified approach was implemented in the Phase I clinical trial of this compound (NCT02601248), which included a dose-expansion stage specifically for patients with EGFR-positive esophageal carcinoma [4]. The trial design acknowledged that previous failures of EGFR-targeted therapies in EC resulted partly from lack of prospective patient selection, highlighting the critical importance of these biomarker-driven strategies.
This compound represents a promising targeted therapeutic approach for appropriately selected esophageal cancer patients. Comprehensive preclinical evidence supports a biomarker-driven strategy focusing on high EGFR protein expression (H-score ≥200) while excluding patients with concomitant PIK3CA mutations, FGFR1 overexpression, or PTEN deletion. The provided experimental protocols enable robust biomarker assessment in clinical and research settings. Implementation of these patient selection criteria in clinical trial design is essential for identifying the patient population most likely to benefit from this compound treatment, potentially fulfilling the unmet need for effective targeted therapies in advanced esophageal cancer.
Theliatinib is an EGFR tyrosine kinase inhibitor investigated for esophageal cancer (EC), particularly in tumors with high EGFR expression [1] [2]. The following table summarizes the resistance mechanisms identified in a 2017 study using patient-derived xenograft (PDX) models [1] [2].
| Mechanism | Impact on this compound Efficacy | Supporting Evidence |
|---|---|---|
| Co-occurring PI3KCA Mutation | Diminished efficacy | Observed in PDECX models (e.g., PDECX1T0326); presence of E542K mutation |
| FGFR1 Overexpression | Diminished efficacy | Observed in PDECX models (e.g., PDECX1T0581); serves as a potential bypass signaling track |
| Low EGFR Expression | Lack of anti-tumor activity | This compound showed minimal efficacy in PDECX models with low EGFR protein expression (H score = 15) |
The primary data on this compound resistance comes from well-established Patient-Derived Esophageal Cancer Xenograft (PDECX) models [1] [3]. The workflow below outlines the key experimental steps.
Key Technical Details [1] [3]:
Q1: Our in-vivo data shows a poor response to this compound despite high EGFR expression in the model. What should we investigate? A1: The search results suggest two primary factors to check:
Q2: Are there any known target-based mutations (like EGFR T790M) that cause resistance to this compound? A2: Based on the current study, no secondary EGFR mutations (e.g., T790M) were identified as a resistance mechanism to this compound in the tested EC models [1]. The identified resistance mechanisms involved parallel pathways (FGFR1) or downstream effectors (PIK3CA).
Q3: What is the predictive biomarker for this compound response? A3: The key predictive biomarker is high EGFR protein expression, as determined by IHC H-score [1] [2]. The most robust tumor regression was observed in PDECX models with both high EGFR expression and EGFR gene amplification.
The current understanding of this compound resistance is based on a single, foundational study. To build a more complete picture, you could explore these general resistance pathways common to other targeted therapies, as they may also be relevant to this compound.
Table: Established Resistance Mechanisms for Kinase Inhibitors (Potential Areas for this compound Investigation) [4] [5] [6]
| Mechanism Category | Specific Example | Relevant Kinase Inhibitor |
|---|---|---|
| Target Modification | EGFR T790M mutation, EGFR amplification | Erlotinib/Gefitinib [4] |
| Bypass Signaling | MET amplification, HER2 amplification | Erlotinib in NSCLC [4] |
| Downstream Activation | PIK3CA mutation, BRAF splice variants | Vemurafenib in Melanoma [4] |
| Tumor Microenvironment | HGF production by stromal cells | Multiple TKIs [6] |
Problem: A researcher observes diminished anti-tumor efficacy of theliatinib in their patient-derived xenograft (PDX) model of esophageal cancer, despite high EGFR expression.
Explanation: Preclinical studies indicate that PI3KCA (PIK3CA) mutations are a key resistance mechanism to this compound. This compound is a potent and highly selective EGFR tyrosine kinase inhibitor. Its anti-tumor activity is primarily dependent on high EGFR expression, particularly in esophageal cancer models [1] [2]. However, the activation of parallel or downstream signaling pathways can maintain cell survival even when EGFR is blocked.
The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of EGFR. When a gain-of-function mutation is present in the PIK3CA gene (which encodes the catalytic p110α subunit of PI3K), it leads to constitutive activation of this survival pathway [3] [4]. This hyperactive PI3K signaling can render cancer cells less dependent on EGFR signals, thereby diminishing this compound's effectiveness [1].
The table below summarizes quantitative data from a key study that investigated this compound's efficacy in Patient-Derived Esophageal Cancer Xenograft (PDECX) models with different molecular profiles [1] [2].
| PDECX Model ID | EGFR IHC H-Score | EGFR GCN by qPCR | PIK3CA Mutation Status | Response to this compound |
|---|---|---|---|---|
| 1T0326 | 290 (High) | 11.7 (Amplified) | No | Strong antitumor activity, tumor regression [1] |
| 1T0950 | 280 (High) | 27.4 (Amplified) | No | Strong antitumor activity, tumor regression [1] |
| 1T0472 | 300 (High) | 1.1 | Yes (E542K) | Diminished efficacy [1] |
Abbreviation: GCN, Gene Copy Number.
This data demonstrates that while high EGFR expression is necessary for a response, the presence of a PIK3CA mutation can override this dependency and confer resistance.
The following diagram illustrates the proposed mechanism by which a PIK3CA mutation leads to resistance against this compound.
To systematically confirm if a PIK3CA mutation is causing resistance in your models, you can follow this troubleshooting and validation workflow.
Detailed Methodologies for Key Steps:
Step 1: Confirm EGFR Overexpression (IHC)
(3 × percentage of strongly staining cells) + (2 × percentage of moderately staining cells) + (1 × percentage of weakly staining cells). A score of ≥200 is considered high [1].Step 2 & 3: Genetic Profiling for PIK3CA Mutations
Step 4b: Validate Functional Impact (Western Blot)
Step 5: Test Combination Therapy (In Vivo)
This compound was primarily investigated for its effect on tumors with high EGFR expression. The available preclinical research indicates that FGFR1 overexpression is not a target of this compound but rather a potential resistance mechanism that can diminish its efficacy.
The core finding from a 2017 study is summarized in the table below [1]:
| Context | Effect of this compound | Impact of Concurrent FGFR1 Overexpression |
|---|---|---|
| Esophageal Cancer (EC) Patient-Derived Xenograft (PDX) models with high EGFR expression. | Demonstrated strong antitumor activity. | Diminished efficacy of this compound. |
The study concluded that this compound could potentially benefit patients with high EGFR protein expression, but only in the absence of associated aberrant factors like FGFR1 overexpression [1].
The following diagram illustrates the underlying biological mechanism for this resistance, based on the general understanding of signaling pathways described in the search results [5] [6] [7].
As the diagram shows, both EGFR and FGFR1 can activate similar downstream pathways (like RAS-MAPK and PI3K-AKT) that drive cancer cell survival and proliferation. When this compound successfully blocks the EGFR pathway, a tumor that also overexpresses FGFR1 can use this alternative route to bypass the inhibition and continue growing [1] [5] [7].
Based on the methodologies from the relevant research, here are key experiments for investigating such resistance mechanisms.
A key shift in oncology dose optimization, highlighted by the FDA's Project Optimus, is that the highest tolerable dose is not always the most effective, especially for targeted therapies like theliatinib. The goal is to find the dose that offers the best benefit-risk ratio [1] [2].
The table below summarizes the core principles you should apply to your this compound program.
| Principle | Traditional Approach (MTD) | Modern Approach (Dose Optimization) |
|---|---|---|
| Primary Goal | Identify Maximum Tolerated Dose (MTD) [2] | Identify dose with optimal efficacy & safety [1] [2] |
| Trial Design | 3+3 dose escalation (focus on short-term toxicity) [1] | Novel designs (e.g., model-informed) & randomized dose comparison [1] [2] |
| Key Data | Toxicity and efficacy as separate pillars [1] | Integrated Exposure-Response (E-R) analysis for safety and efficacy [2] |
| Dosing Rationale | "Higher is better" for cytotoxic chemo [2] | Fit-for-purpose; lower doses may have equal efficacy and better tolerability [1] [3] |
These principles can be visualized in a high-level workflow for dose optimization:
Adopting a systematic, digitally-supported approach to experimental design is crucial for generating reliable, analyzable data [4]. The following workflow is adapted from protocols for high-throughput drug response experiments.
1. Digital Plate Layout
2. Cell Treatment & Assay
3. Merge Data & Metadata
4. Parameterize Drug Response
Before finalizing a dose for late-stage trials, a robust Exposure-Response (E-R) analysis is essential. This involves modeling the relationship between the drug's exposure (e.g., AUC, Cmax) and both safety and efficacy endpoints [2].
A case study on linifanib provides a good model. Researchers used population pharmacokinetic (PK) modeling to characterize each patient's exposure and then correlated Cmax and AUC with the rates of key adverse events like hypertension and diarrhea [5]. This analysis helped identify a fixed starting dose with an acceptable safety profile for Phase III [5].
Q1: Our initial dose-escalation for this compound showed a flat Exposure-Efficacy relationship. What does this mean, and how should we proceed?
Q2: What are the major risk factors that could trigger a regulatory requirement for a post-marketing dose study?
Q3: How can we incorporate patient experience into dose optimization for this compound?
This compound is a potent and highly selective EGFR inhibitor. Its biomarker strategy is centered on EGFR protein expression levels, determined primarily by immunohistochemistry (IHC). The efficacy of this compound is diminished by the presence of concurrent molecular alterations, such as PIK3CA mutations or FGFR1 overexpression, which likely confer resistance to EGFR mono-therapy [1].
The table below summarizes the core biomarkers and their implications for this compound response:
| Biomarker | Measurement Method | Association with this compound Response | Rationale & Context |
|---|---|---|---|
| High EGFR Protein Expression | IHC (H-score ≥ 200) | Predicts Sensitivity [1] | Strong antitumor activity and remarkable tumor regression were observed in patient-derived xenograft (PDX) models with high EGFR expression [1]. |
| EGFR Gene Amplification | qPCR or FISH | Predicts Sensitivity [1] | Models with both EGFR gene amplification and high protein overexpression showed the strongest response. All samples with gene copy number gain also had high EGFR protein expression (H-score ≥ 290) [1]. |
| PIK3CA Mutation | DNA Sequencing | Predicts Resistance [1] | The efficacy of this compound was diminished in models with concurrent PIK3CA mutations (e.g., E542K), indicating a potential bypass resistance mechanism [1]. |
| FGFR1 Overexpression | IHC or Gene Expression Analysis | Predicts Resistance [1] | Similar to PIK3CA, FGFR1 overexpression in addition to high EGFR was associated with reduced drug efficacy [1]. |
This biomarker relationship can be visualized through the following signaling pathway:
To implement this stratification strategy in a research setting, you would follow a workflow to evaluate these key biomarkers. The foundational data was generated using the following methods on patient-derived xenograft (PDX) models [1]:
The core methodologies from the study are detailed below. For comprehensive protocols, you should consult specific product sheets and optimize procedures for your lab [2] [3].
| Method | Key Technical Details | Application in this compound Study |
|---|---|---|
| Immunohistochemistry (IHC) | Used to assess EGFR protein expression level. Quantified via H-score (a semi-quantitative method combining staining intensity and percentage of positive cells). A cutoff of H-score ≥ 200 was used to define "high" expression [1]. | Primary biomarker for patient stratification. 71.4% of human esophageal cancer samples showed high EGFR expression [1]. |
| Fluorescence In Situ Hybridization (FISH) | Used to detect EGFR gene amplification. A positive result was defined as an EGFR gene copy number to CEP 7 ratio ≥ 2.0 [1]. | Identified a subset of tumors (4 out of 70) with EGFR gene amplification, which showed remarkable tumor regression with this compound [1]. |
| DNA Sanger Sequencing | Used to profile hot-spot mutations in key genes, including EGFR, PIK3CA, K-Ras, and B-Raf [1]. | Identified rare mutations (e.g., one PIK3CA E542K mutation) associated with resistance to this compound [1]. |
Based on the available evidence, here are the central points to guide your experimental planning:
Theliatinib is a potent and highly selective EGFR tyrosine kinase inhibitor. The table below summarizes its key characteristics and preclinical findings relevant to combination therapy planning [1].
| Property | Description |
|---|---|
| Drug Name | This compound (HMPL-309) |
| Target | EGFR (Epidermal Growth Factor Receptor) |
| Key Characteristic | Novel, highly selective EGFR TKI; 3-7 fold more potent than erlotinib/gefitinib in enzymatic and cellular assays [1]. |
| Primary Investigated Indication | Esophageal Cancer (EC), particularly in patients with high EGFR protein expression [1]. |
| Development Status (as of 2019) | Phase I clinical trial for advanced solid tumors, with a dose-expansion cohort for EGFR-positive esophageal carcinoma [2]. |
| Noted Resistance Mechanisms | Diminished efficacy observed in models with co-occurring PIK3CA mutations or FGFR1 overexpression [1]. |
Here are answers to anticipated technical questions based on current knowledge.
Preclinical studies in patient-derived esophageal cancer xenograft (PDECX) models indicate that high EGFR protein expression (measured by IHC H-score) is a strong positive predictor of this compound's anti-tumor activity [1]. The most profound tumor regression was seen in models with both EGFR gene amplification and protein overexpression [1]. Researchers should be aware that the presence of PIK3CA mutations or FGFR1 overexpression may confer resistance, potentially diminishing the drug's efficacy and suggesting these as negative predictive markers [1].
As of the latest available data, there are no published clinical results on specific drug combinations with this compound. The primary focus has been on its activity as a monotherapy [1] [2].
However, the broader field of EGFR-targeted therapy provides a conceptual framework for future combinations. For instance, a separate patent document discusses general strategies to overcome resistance to targeted therapies like EGFR inhibitors by combining them with a targeted protein degrader (e.g., a bispecific antibody targeting NRP1) [3]. This suggests a potential future direction, though it is not yet validated for this compound specifically.
A Phase I, open-label, dose-escalation study (NCT02601274) was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound (HMPL-309) in patients with advanced solid tumors [2].
Given the lack of established protocols for this compound combinations, the following workflow diagram and description outline a rational approach to design and evaluate its efficacy in combination with other agents, based on general principles of oncology drug development.
Workflow Stage Details:
In-Vitro Profiling: Begin with cell line models (e.g., esophageal squamous cell carcinoma) expressing high levels of EGFR.
Mechanism and Biomarker Investigation: Understand the molecular changes induced by the combination.
In-Vivo Validation: Confirm efficacy in a more physiologically relevant system.
Q: What is the impact of PTEN deletion on theliatinib's efficacy? A: Preclinical studies indicate that PTEN deletion diminishes the antitumor efficacy of this compound [1]. This compound is a novel small-molecule EGFR inhibitor developed for treating cancers with wild-type EGFR overexpression, such as esophageal cancer [1]. Its effectiveness is highly dependent on the EGFR expression level. However, researchers have found that in patient-derived xenograft (PDX) models, co-occurrence of PTEN deletion compromises the drug's tumor growth inhibition [1].
Q: What is the biological mechanism behind this effect? A: The underlying mechanism involves constitutive activation of the PI3K/AKT signaling pathway. PTEN is a critical tumor suppressor that acts as a lipid phosphatase, converting PIP3 back to PIP2 and thereby negatively regulating the PI3K/AKT pathway [2] [3]. When PTEN is lost, PIP3 levels remain high, leading to persistent activation of AKT and its downstream signals that promote cell survival and growth [2] [3]. This compound works by inhibiting EGFR, which normally signals through the PI3K/AKT pathway, among others. In a PTEN-null context, the AKT pathway is already "turned on" independently of EGFR, allowing cancer cells to bypass the therapeutic blockade imposed by this compound [1]. This is a common resistance mechanism for EGFR-targeted therapies.
The table below summarizes the key experimental findings from a relevant preclinical study.
| Experimental Model | EGFR Status | PTEN Status | Observed this compound Efficacy | Key Finding |
|---|---|---|---|---|
| Esophageal Cancer PDX Models [1] | High protein expression (H score >250) & gene amplification | Functional | Tumor volume decrease >30% | Efficacy is strong with high EGFR and functional PTEN. |
| Esophageal Cancer PDX Models [1] | High protein expression (H score >250) | Deleted | Reduced anti-tumor efficacy | PTEN deletion is identified as a factor that reduces drug effect. |
For researchers aiming to validate or explore this interaction further, the following experimental approaches are recommended.
Q: What are the key methodologies for assessing PTEN status? A: A combination of techniques is required to comprehensively evaluate PTEN at the genomic, transcriptional, and protein levels. The workflow below outlines the multi-faceted approach to analyzing PTEN status.
Diagram: A workflow for multi-level PTEN status analysis. IHC=Fluorescence in situ hybridization; IHC=Immunohistochemistry.
Q: How can I set up a preclinical experiment to test this compound sensitivity? A: The PDX model study provides a robust framework [1]. The diagram below illustrates the key steps in this experimental workflow.
Diagram: Preclinical workflow for evaluating this compound efficacy in PDX models. PDX=Patient-derived xenograft; TGI=Tumor Growth Inhibition.
The primary goal of patient selection is to identify individuals whose tumors are driven by a specific molecular target that the drug inhibits. The following table summarizes the major mechanisms of resistance that can affect treatment efficacy, which in turn informs the biomarkers used for patient selection [1] [2] [3].
| Mechanism of Resistance | Description | Impact on Therapy |
|---|---|---|
| Target Mutations [1] [3] | Point mutations in the kinase domain (e.g., in BCR-ABL) that interfere with drug binding. | Can lead to a high level of resistance (e.g., IC50 >5 µM); different mutations confer resistance to different TKIs [3]. |
| Bypass Signaling Activation [2] | Activation of alternative survival pathways (e.g., RAF/MEK/ERK) via upregulation of other kinases (e.g., PKCη). | Leads to BCR-ABL-independent resistance; cancer cells survive even with successful target inhibition [2]. |
| Tumor Microenvironment (TME) [4] | An immunosuppressive TME rich in regulatory T cells (Tregs) and specific dendritic cell subsets (IDO1+ DCs). | Promotes an environment that supports tumor survival and resistance to therapy, including imatinib [4]. |
| Genomic Amplification [3] | An increase in the copy number of the target gene (e.g., BCR-ABL). | Leads to overexpression of the target protein, overwhelming the inhibitory capacity of the drug [3]. |
Modern oncology emphasizes using biomarkers to select patients for targeted therapies. This approach involves identifying specific molecular alterations in a patient's tumor to determine the most effective treatment [5].
Here are detailed methodologies for key experiments used to investigate the mechanisms of resistance outlined above.
1. Protocol for Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment
This protocol is used to deconstruct the cellular heterogeneity and ecosystem of a tumor, which is crucial for understanding microenvironment-driven resistance [4].
inferCNV or copyKAT on the expression data of non-malignant cell types (e.g., smooth muscle cells) to infer CNV in tumor cells and study tumor evolution.CellChat or NicheNet to analyze ligand-receptor interactions between different cell clusters (e.g., the TIGIT-NECTIN2 axis between tumor cells and Tregs).2. Protocol for Investigating BCR-ABL-Independent Resistance
This workflow, based on an RNAi screen, identifies genes that regulate sensitivity to TKIs when the primary drug target is successfully inhibited [2].
The following diagram illustrates a key bypass signaling pathway that can cause resistance to TKIs, as identified through the RNAi screen protocol above [2].
While the search results do not specifically mention this compound, the general principles of TKI resistance and patient selection are highly applicable.
The table below summarizes the key predictive biomarkers for theliatinib based on pre-clinical studies.
| Biomarker Type | Measurement Method | Predictive Value for this compound Response | Notes for Investigators |
|---|---|---|---|
| EGFR Protein Overexpression | Immunohistochemistry (IHC), H-score [1] | Strong positive predictor; high expression (H-score ≥200) correlates with significant anti-tumor activity [1]. | In esophageal cancer, high EGFR protein expression can occur without gene amplification; IHC is a crucial first-line test [1]. |
| EGFR Gene Amplification | qPCR, FISH (EGFR gene copy number/CEP 7 ratio ≥ 2.0) [1] | Very strong positive predictor; associated with remarkable tumor regression [1]. | A subset of patients with high protein expression also has gene amplification, indicating a highly sensitive population [1]. |
| PIK3CA Mutation | DNA Sequencing (e.g., Sanger) [1] | Negative predictor; presence can diminish this compound's efficacy [1]. | Screen for hot-spot mutations (e.g., E542K); co-occurrence with high EGFR may indicate potential resistance [1]. |
| FGFR1 Overexpression | IHC, Gene Expression Analysis [1] | Negative predictor; aberrant activity can reduce treatment efficacy [1]. | Suggests that bypass signaling pathways can lead to resistance despite high EGFR target engagement [1]. |
This protocol is for determining the H-score for EGFR protein expression in formalin-fixed paraffin-embedded (FFPE) tumor sections [1].
This protocol confirms gene amplification in samples showing high protein expression or equivocal qPCR results [1].
The diagram below visualizes the logical relationship between biomarker status and the predicted response to this compound, based on pre-clinical data.
Decision Flow for this compound Based on Biomarkers
This compound is a potent and highly selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The following table summarizes its key biochemical properties against different EGFR targets [1] [2].
| Target | IC₅₀ (nM) | Kᵢ (nM) | Experimental Context |
|---|---|---|---|
| EGFR (Wild-type) | 3 [1] [2] | 0.05 [1] [2] | Enzyme and cell-based assays [1]. |
| EGFR (L858R/T790M Mutant) | 22 [1] [2] | Not specified | Assays against a common resistance mutation [1] [2]. |
| Cellular EGFR Phosphorylation | 7 [1] | - | Inhibition in A431 cells [1]. |
| Cellular Proliferation (A431) | 80 [1] | - | Inhibition of cell survival [1]. |
A key study evaluated this compound's anti-tumor efficacy using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which closely mimic the original patient tumors [3] [4]. The establishment workflow and findings of this model are summarized below.
The table below summarizes the correlation between tumor molecular characteristics and observed responses to this compound treatment in these models [3] [4].
| Model Characteristics | Observed Response to this compound |
|---|---|
| High EGFR protein expression (H-score ≥ 200) without gene amplification [3] [4] | Strong antitumor activity [3] [4] |
| High EGFR expression with EGFR gene amplification [3] [4] | Remarkable tumor regression [3] [4] |
| High EGFR expression with concurrent PI3KCA mutation or FGFR1 overexpression [3] [4] | Diminished efficacy [3] [4] |
| Low EGFR expression (e.g., H-score = 15) [3] [4] | Not explicitly stated, but models were selected for a range of expression to correlate with sensitivity [3] [4] |
For your troubleshooting guides, here are summaries of key experimental methods used in the cited studies.
This protocol was used to determine the IC₅₀ of this compound for inhibiting cell proliferation [2].
This protocol describes the evaluation of this compound's efficacy in mouse models [1] [2].
The IC₅₀ value can be determined by fitting the dose-response data to a four-parameter logistic model (also known as a sigmoidal dose-response curve) [5]. The model equation is: Y = Min + (Max - Min) / (1 + (X/IC₅₀)^HillCoefficient )
Based on the literature, here are answers to questions your users might have.
Q1: What are the established biomarkers for predicting this compound sensitivity?
Q2: What is the recommended model system for pre-clinical efficacy testing?
Q3: How does this compound's potency compare to first-generation EGFR inhibitors?
Theliatinib is a highly potent and selective ATP-competitive inhibitor of wild-type EGFR. Its key pharmacological properties are summarized below [1] [2]:
| Property | Value | Context & Comparison |
|---|---|---|
| Ki (WT EGFR) | 0.05 nM | 7x more potent than erlotinib (Ki=0.35 nM) and gefitinib (Ki=0.38 nM) [1]. |
| IC₅₀ (WT EGFR) | 3 nM | -- |
| IC₅₀ (EGFR T790M/L858R) | 22 nM | -- |
| Selectivity | >50-fold | Selectivity for EGFR over 72 other kinases [2]. |
The anti-tumor efficacy of this compound is strongly linked to specific tumor biomarkers. The following table outlines the predictive factors for response and resistance, based on preclinical models of esophageal cancer (EC) [1]:
| Predictive Factor | Correlation with this compound Response |
|---|---|
| High EGFR Protein Expression | Positive correlation. Strong anti-tumor activity, including remarkable tumor regression, was observed in Patient-Derived Esophageal Cancer Xenograft (PDECX) models with high EGFR expression (H-score ≥ 200) [1]. |
| EGFR Gene Amplification | Positive correlation. The two PDECX models that showed tumor regression had both EGFR gene amplification and high protein overexpression [1]. |
| PIK3CA Mutation | Negative correlation (Resistance). The presence of a PIK3CA hot-spot mutation (E542K) was identified as a factor that diminishes this compound's efficacy [1]. |
| FGFR1 Overexpression | Negative correlation (Resistance). FGFR1 overexpression in addition to high EGFR expression can reduce the drug's anti-tumor activity [1]. |
This compound Mechanism of Action and Key Resistance Factors
PDX models are a gold standard for evaluating this compound's efficacy. The established methodology is as follows [1] [3]:
PDX Model Workflow for this compound Efficacy Testing
For in vitro analysis of this compound's effect on cell survival, the following protocol can be used with EGFR-driven cell lines like A431 [2]:
Problem: Lack of efficacy in a model with high EGFR expression.
Problem: Inconsistent results between in vitro and in vivo models.
The table below summarizes the key experimental data comparing the potency of theliatinib and gefitinib.
| Parameter | This compound | Gefitinib | Experimental Context |
|---|---|---|---|
| Enzyme Assay (IC₅₀) | ~3-fold more potent than gefitinib [1] | Benchmark [1] | Inhibition of wild-type EGFR enzyme activity [1]. |
| Cellular Assay (IC₅₀) | ~7-fold more potent than gefitinib [1] | Benchmark [1] | Inhibition of EGF-stimulated proliferation in HN5 cells [1]. |
| Enzyme Kinetics (Kᵢ) | 0.05 nM [1] | 0.38 nM [1] | Inhibition constant (Kᵢ) for wild-type EGFR; both are ATP-competitive inhibitors [1]. |
The comparative data was generated using the following standardized experimental methods [1]:
The following diagram illustrates the shared mechanism of action and a generalized workflow for the pre-clinical potency experiments cited above.
The table below summarizes key experimental data comparing the biochemical and cellular activity of Theliatinib and Erlotinib.
| Parameter | This compound | Erlotinib | Experimental Context |
|---|---|---|---|
| Ki (WT EGFR) | 0.05 nM [1] [2] | 0.38 nM [1] | Cell-free enzyme assay; measures binding affinity [1] [2]. |
| IC50 (WT EGFR) | 3 nM [2] | Information Missing | Cell-free assay for enzyme inhibition [2]. |
| IC50 (EGFR T790M/L858R) | 22 nM [2] | Information Missing | Cell-free assay for enzyme inhibition [2]. |
| Potency vs. Erlotinib/Gefitinib | 3-7x more potent [1] [3] | Benchmark (1x) | Comparison at enzyme and cellular levels [1]. |
| Cellular IC50 (A431) | ~0.007 μM (EGFR phosphorylation) [2] | Information Missing | Inhibition of EGF-stimulated EGFR phosphorylation in A431 cells (human epidermoid carcinoma) [2]. |
| In Vivo Efficacy | Activity in esophageal cancer PDX models with high EGFR expression [1] [4] | Established activity in EGFR-mutant NSCLC [5] | Patient-Derived Xenograft (PDX) models [1] [4]. Randomized clinical trial in NSCLC [5]. |
| Development Status | Phase I (as of 2017) [1] [3] | Approved Drug | Clinical trial phase for solid tumors, focusing on esophageal cancer [3]. |
Understanding the methodology behind the data is crucial for interpretation.
The following diagram illustrates the key experimental workflow used to characterize this compound and the logical pathway of its mechanism of action leading to anti-tumor efficacy.
Theliatinib (HMPL-309) is an ATP-competitive tyrosine kinase inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR). Its high selectivity means it has minimal off-target interactions with a broad range of other kinases, which is a key advantage for both its efficacy and potential safety profile [1] [2] [3].
The table below summarizes the core quantitative data on this compound's potency and selectivity.
| Assay Type | Target | Metric | Value | Context & Comparison |
|---|---|---|---|---|
| Enzyme Assay (Cell-free) | WT EGFR | Ki (ATP-competitive) | 0.05 nM | 7x more potent than erlotinib/gefitinib [2] [3]. |
| Enzyme Assay (Cell-free) | WT EGFR | IC₅₀ | 3 nM | --- |
| Enzyme Assay (Cell-free) | EGFR T790M/L858R Mutant | IC₅₀ | 22 nM | --- |
| Cellular Assay | EGF-stimulated EGFR phosphorylation (A431 cells) | IC₅₀ | 0.007 μM | --- |
| Selectivity Profiling | Panel of 72 other kinases | Selectivity | 50-fold greater for EGFR | Demonstrates a clean off-target profile [3]. |
The key data on this compound's selectivity and efficacy were generated through the following standardized experimental methods.
This compound's high selectivity translates to potent anti-tumor activity, particularly in specific patient populations. The diagram below illustrates the key findings from the in vivo PDX model study.
The key insights from this research are:
For researchers in the field, the data indicates that:
This compound inhibits the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor that drives key cellular processes. The diagram below illustrates the signaling pathway and this compound's mechanism of action.
The antitumor efficacy of this compound was primarily evaluated using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which are considered to closely represent the histology and genetics of original human tumors [1] [2].
PIK3CA, KRAS) [1].The table below summarizes the efficacy outcomes correlated with these biomarkers.
| Biomarker Profile of PDECX Model | Observed Antitumor Efficacy of this compound |
|---|---|
| High EGFR expression (H-score >250) & EGFR gene amplification [1] | Most robust response; remarkable tumor regression (>30% volume decrease) [1]. |
| High EGFR protein expression (H-score >250) without gene amplification [1] [3] | Strong tumor growth inhibition (TGI of 67% to 100%) [3]. |
| Low EGFR protein expression (H-score <200) [3] | No significant tumor growth inhibition [3]. |
High EGFR expression with co-occurring PIK3CA mutation, FGFR1 overexpression, or PTEN deletion [1] [3] |
Diminished efficacy of this compound [1] [3]. |
It is important to note the context of esophageal cancer treatment, as this frames the potential value of this compound:
The table below summarizes the available quantitative data on Theliatinib's potency and selectivity compared to other EGFR inhibitors, largely derived from preclinical studies.
| Inhibitor | Molecular Target | EGFR Ki (nM) | Cellular IC50 (nM) | Key Characteristics & Notes |
|---|---|---|---|---|
| This compound | EGFR (wild-type) [1] | 0.05 (enzyme) [1] | 3 (cell) [2] | Potent, ATP-competitive, highly selective for wild-type EGFR; 3-7x more potent than erlotinib/gefitinib in cells [3] [1]. |
| Erlotinib | EGFR | 0.38 (enzyme) [3] | ~20 (cell) [4] | First-generation TKI; used as a benchmark in comparisons. |
| Gefitinib | EGFR | 0.35 (enzyme) [3] | Information Missing | First-generation TKI; used as a benchmark in comparisons. |
| Afatinib | EGFR, HER2 [2] | Information Missing | Information Missing | Second-generation, irreversible TKI. |
| Lapatinib | EGFR, HER2 [4] | Information Missing | Information Missing | Dual EGFR/HER2 inhibitor. |
This compound has been primarily investigated in the context of esophageal cancer (EC), using patient-derived xenograft (PDX) models to evaluate its efficacy.
For the key experiments cited above, the methodologies were as follows:
Enzyme Inhibition Assay (Ki Determination)
Patient-Derived Xenograft (PDX) Models
(1 - (Tumor Volumetreated / Tumor Volumecontrol)) * 100% [1].The following diagram illustrates the proposed mechanism and biomarker logic for this compound's efficacy, as derived from the preclinical studies.
The core of theliatinib's validation comes from a 2017 preclinical study that evaluated its antitumor activity in 9 established PDECX models with varying levels of EGFR expression [1].
The table below summarizes the key efficacy findings:
| PDECX Model ID | EGFR IHC H-Score | EGFR Gene Copy Number | Additional Molecular Markers | Response to this compound |
|---|---|---|---|---|
| 1T0326 | 290 | 11.7 (Amplified) | None reported | Remarkable tumor regression [1] |
| 1T0950 | 280 | 27.4 (Amplified) | None reported | Strong antitumor activity [1] |
| 1T0472 | 300 | 1.1 | PIK3CA E542K mutation | Diminished efficacy [1] |
| 1T1315 | 295 | 2.3 | None reported | Strong antitumor activity [1] |
| 1T0327 | 285 | 1.1 | None reported | Strong antitumor activity [1] |
| 1T0781 | 270 | 1.6 | None reported | Strong antitumor activity [1] |
| 1T0994 | 230 | 1.8 | EGFR Q787Q SNP | Strong antitumor activity [1] |
| 1T0474 | 180 | 1.4 | None reported | Not specified (Lower EGFR level) |
| 1T0773 | 15 | 0.8 | None reported | Not specified (Lowest EGFR level) |
The study concluded that This compound exhibited strong antitumor activity, including remarkable tumor regression, in PDECX models with high EGFR expression [1]. Its efficacy was particularly notable in models with both EGFR gene amplification and protein overexpression. However, the response was diminished in models with co-occurring molecular abnormalities, such as PIK3CA mutations [1].
The validation of this compound involved several meticulous steps, from model establishment to efficacy testing.
This compound is a potent and highly selective EGFR tyrosine kinase inhibitor. The following diagram illustrates its mechanism at a cellular level.
This diagram shows that this compound works by competitively inhibiting ATP binding to the intracellular tyrosine kinase domain of the EGFR. This prevents the receptor's autophosphorylation and subsequent activation of downstream pro-survival and proliferation signaling pathways (like MAPK and PI3K/Akt), ultimately leading to inhibited tumor growth [1].
The preclinical data provides strong evidence for a targeted use of this compound:
The table below summarizes key biochemical data for theliatinib and common EGFR TKIs, illustrating their relative potency against wild-type EGFR.
| Inhibitor | Generation | Ki (nM) (WT EGFR) | IC₅₀ (nM) (WT EGFR) | IC₅₀ (nM) (EGFR T790M/L858R) | Primary Source |
|---|---|---|---|---|---|
| This compound | N/A | 0.05 [1] [2] | 3 [1] [2] | 22 [1] [2] | [1] [2] |
| Erlotinib | 1st | 0.38 [1] | Not fully specified | Not fully specified | [1] |
| Gefitinib | 1st | 0.35 [1] | 15.5 (WT); 823.3 (T790M) [3] | Not fully specified | [1] [3] |
| Osimertinib | 3rd | Not fully specified | 493.8 (WT); 11.44 (L858R/T790M) [3] | 11.44 [3] | [3] |
Key Takeaways:
Supporting data comes from rigorous pre-clinical studies, which also highlight this compound's potential therapeutic niche.
The following diagram illustrates the EGFR signaling pathway and the mechanism of action for ATP-competitive TKIs like this compound.
For researchers, the data suggests several key points:
| Aspect | This compound Data | Comparative Data (Gefitinib/Erlotinib) |
|---|---|---|
| Ki (Wild-type EGFR) | 0.05 nM [1] | 0.35-0.38 nM [1] |
| Relative Potency (Enzyme) | 1x (Reference) | 7-10 times less potent [1] |
| Relative Potency (Cellular) | 1x (Reference) | 3-6 times less potent [1] |
| IC50 (EGFR T790M/L858R) | 22 nM [2] | Information missing |
| Key Efficacy Marker | EGFR H-Score ≥ 200-250 [1] [2] | Information missing |
| Tumor Growth Inhibition (High EGFR) | Up to 67%-100% in PDX models [1] [2] | Information missing |
| Factors Reducing Efficacy | PIK3CA mutations, FGFR1 overexpression, PTEN deletion [1] [2] | Information missing |
The preclinical data supporting the above tables were generated using the following key methodologies:
The preclinical studies suggest that this compound's efficacy is determined by a specific biological context, which can be summarized in the following pathway:
The clinical trial (NCT02601274) intended to evaluate this compound in patients with advanced solid tumors, with a dose-expansion cohort specifically for EGFR-positive esophageal carcinoma [3]. However, this study is listed as Suspended [3]. No results or clinical outcomes (such as objective response rate or overall survival) have been published from this trial. Therefore, a comparison of This compound's clinical outcomes with historical controls is not feasible at this time.
For your research on comparison guides, it is critical to understand the rigorous framework required when using historical controls, as their use is a subject of intense regulatory scrutiny [4].
Theliatinib is a potent and highly selective EGFR tyrosine kinase inhibitor. The following table summarizes its core characteristics and key preclinical findings from patient-derived xenograft (PDX) models of esophageal cancer (EC) [1] [2].
| Attribute | Description / Finding |
|---|---|
| Drug Class | EGFR tyrosine kinase inhibitor (TKI) [3]. |
| Primary Indication (Under Investigation) | Esophageal Cancer (EC), particularly tumors with high EGFR expression [1] [2]. |
| Key Biomarker | EGFR Protein Overexpression (measured by IHC H-score ≥ 200) [1] [2]. |
| Prevalence in EC (n=70) | 71.4% (50/70 samples) showed high EGFR protein expression [1] [2]. |
| Secondary Biomarkers | EGFR Gene Amplification (less common, 11.6% by qPCR) and wild-type K-Ras/B-Raf [1] [2]. |
| Resistance Markers | Co-occurrence of PIK3CA mutations or FGFR1 overexpression [1] [2]. |
| Efficacy in High EGFR PDX | Strong antitumor activity, including tumor regression [1] [2]. |
| Efficacy in Low EGFR PDX | Diminished efficacy [1] [2]. |
The preclinical validation of biomarkers for this compound relied on several standard oncological research techniques [1] [2]:
The diagram below illustrates the EGFR signaling pathway, the mechanism of this compound, and the rationale for its biomarker strategy.
Diagram 1: this compound inhibits the EGFR signaling pathway. In tumors with high EGFR expression, this blockade is effective. However, concurrent mutations in downstream genes like PIK3CA can cause resistance.
The search results are limited to a 2017 preclinical study [1] [2]. For a complete picture of this compound's development status, you would need to seek out more recent data:
The following data summarizes the efficacy of taletrectinib in patients with advanced ROS1+ NSCLC, as of a September 2025 presentation of the TRUST-II trial [1].
Table: Taletrectinib Efficacy Outcomes in ROS1+ NSCLC
| Efficacy Parameter | TKI-Naive Patients (n=54) | TKI-Pretreated Patients (n=47) |
|---|---|---|
| Confirmed Overall Response Rate (cORR) | 85.2% | 61.7% |
| Median Time to Response (TTR) | 1.4 months | 1.4 months |
| Median Duration of Response (mDOR) | Not Reached | 19.4 months |
| Median Progression-Free Survival (mPFS) | Not Reached | 11.8 months |
| Intracranial ORR (in patients with baseline brain mets) | 66.7% (n=9) | 56.3% (n=16) |
The data in the table above was generated under a standardized clinical trial protocol. Here are the key methodological details for your reference [1].
The diagram below illustrates the patient flow and key assessment points in the TRUST-II clinical trial.
The data indicates that taletrectinib is a potent therapeutic option, particularly showing a high response rate of 85.2% in TKI-naive patients. Its rapid activity (median TTR of 1.4 months) and substantial intracranial efficacy are notable in managing CNS metastases, a common challenge in ROS1+ NSCLC [1].